4-Bromo-2-methoxythiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxy-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS/c1-7-4-6-3(5)2-8-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZROWEIIPIELCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376855 | |
| Record name | 4-Bromo-2-methoxythiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240816-35-7 | |
| Record name | 4-Bromo-2-methoxythiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-methoxy-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-methoxythiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-methoxythiazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery, particularly in the burgeoning field of targeted protein degradation. This document outlines its chemical properties, plausible synthetic routes, reactivity, and potential applications, offering a valuable resource for researchers utilizing this compound in their work.
Chemical Identity and Properties
This compound is a substituted thiazole ring, a structural motif present in numerous biologically active compounds. The presence of a bromine atom at the 4-position provides a versatile handle for further chemical modifications, while the methoxy group at the 2-position influences the electronic properties and potential binding interactions of derivative molecules.
Table 1: General and Physicochemical Properties of this compound and Related Compounds
| Property | Value for this compound | Analogous Compound Data |
| CAS Number | 240816-35-7[1] | - |
| Molecular Formula | C₄H₄BrNOS | - |
| Molecular Weight | 194.05 g/mol | - |
| Appearance | - | Colorless to yellow clear liquid (for 4-Bromo-2-methylthiazole)[2] |
| Boiling Point | No data available | 199.2 ± 13.0 °C (Predicted for 4-Bromo-2-methylthiazole)[3] |
| Melting Point | No data available | - |
| Density | No data available | 1.702 ± 0.06 g/cm³ (Predicted for 4-Bromo-2-methylthiazole)[3] |
| Solubility | No data available | - |
| Purity | Typically ≥95% | - |
| Storage | Room temperature | - |
Synthesis and Reactivity
While a specific, published synthesis for this compound is not widely available, a plausible synthetic strategy can be inferred from established methods for thiazole synthesis. One potential route is the Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-halocarbonyl compound. Alternatively, functional group interconversion from a more readily available thiazole derivative, such as the bromination of 2-methoxythiazole, could be employed.
The primary utility of this compound in synthetic chemistry lies in the reactivity of the C4-bromine atom. This site is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
Diagram 1: Reactivity of this compound in Cross-Coupling Reactions
Caption: Key cross-coupling reactions of this compound.
Applications in Drug Discovery: A Protein Degrader Building Block
This compound is designated as a "degrader building block," indicating its utility in the synthesis of molecules for targeted protein degradation (TPD). TPD is a novel therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.
One of the most prominent TPD approaches involves the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the POI.
This compound can be incorporated into the synthesis of PROTACs, potentially as part of the linker or as a scaffold to which the POI ligand or E3 ligase ligand is attached. The thiazole moiety can offer desirable physicochemical properties and metabolic stability to the final degrader molecule.
Diagram 2: Workflow for the Utilization of this compound in PROTAC Synthesis
Caption: Synthetic workflow for PROTAC development.
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions that can be adapted for this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
4.1. Suzuki-Miyaura Coupling (General Protocol)
This reaction is used to form carbon-carbon bonds between the thiazole ring and an aryl or heteroaryl group.
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., dioxane/water mixture) followed by a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Stir the reaction mixture at a temperature ranging from 80-110 °C for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
4.2. Sonogashira Coupling (General Protocol)
This protocol is for the formation of a carbon-carbon bond between the thiazole and a terminal alkyne.
-
Reaction Setup: In a dry, inert atmosphere-flushed flask, dissolve this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq) in an anhydrous solvent (e.g., THF or DMF).
-
Reagent Addition: Add an amine base, such as triethylamine (2.0 eq), followed by the terminal alkyne (1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.
4.3. Buchwald-Hartwig Amination (General Protocol)
This reaction is used to form a carbon-nitrogen bond between the thiazole ring and an amine.
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas.
-
Reagent Addition: Add the amine (1.2 eq) and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture, typically between 80-110 °C, until the reaction is complete. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute it with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
Safety and Handling
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: May cause serious eye damage or irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
It is crucial to consult the supplier-specific SDS for detailed and up-to-date safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its utility in palladium-catalyzed cross-coupling reactions allows for the straightforward creation of diverse molecular libraries. Its designation as a degrader building block highlights its potential in the synthesis of novel therapeutics for targeted protein degradation. While some of the physicochemical data for this specific compound is not widely published, this guide provides a solid foundation for its use in research and development, drawing on data from analogous compounds and established synthetic methodologies. As with any chemical, proper safety precautions should be strictly followed during its handling and use.
References
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. 4-Bromo-2-methylthiazole | 298694-30-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. 4-BROMO-2-METHYLTHIAZOLE CAS#: 298694-30-1 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-Bromo-2-methoxythiazole
This guide provides essential physicochemical data for 4-Bromo-2-methoxythiazole, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its molecular properties and offer a logical visualization of its core attributes.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is crucial for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value |
| Molecular Formula | C4H4BrNOS[1] |
| Molecular Weight | 194.05 g/mol [1] |
| Purity | ≥95%[1] |
| CAS Number | 240816-35-7[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically specific to the research context and are often proprietary or published in peer-reviewed literature. For specific methodologies, researchers should consult chemical synthesis databases and academic journals, referencing the compound by its CAS number (240816-35-7) for precise results.
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical name and its fundamental molecular properties.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2-methoxythiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-bromo-2-methoxythiazole, a key heterocyclic building block in medicinal chemistry and materials science. This document details a reliable synthetic protocol, thorough characterization data, and the logical workflow for its preparation and analysis.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the nucleophilic aromatic substitution of 2,4-dibromothiazole with sodium methoxide. The greater reactivity of the bromine atom at the 2-position of the thiazole ring allows for a regioselective substitution, yielding the desired product.
A proposed reaction scheme is as follows:
Spectroscopic Profile of 4-Bromo-2-methoxythiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-2-methoxythiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work and structural verification.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values serve as a reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | Singlet | 1H | H-5 (Thiazole ring) |
| ~4.10 | Singlet | 3H | -OCH₃ |
Note: The chemical shift of the thiazole proton is influenced by the electron-withdrawing bromine at position 4 and the electron-donating methoxy group at position 2.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C-2 (Thiazole ring) |
| ~115 | C-4 (Thiazole ring) |
| ~112 | C-5 (Thiazole ring) |
| ~58 | -OCH₃ |
Note: The chemical shifts are estimated based on the expected electronic environment of each carbon atom within the substituted thiazole ring.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120 | Medium | C-H stretch (Thiazole ring) |
| ~2950, ~2850 | Medium | C-H stretch (Aliphatic -OCH₃) |
| ~1610 | Medium | C=N stretch (Thiazole ring) |
| ~1480 | Medium | C=C stretch (Thiazole ring) |
| ~1250 | Strong | C-O-C asymmetric stretch (methoxy) |
| ~1050 | Strong | C-O-C symmetric stretch (methoxy) |
| ~800 | Strong | C-H out-of-plane bend (Thiazole ring) |
| ~650 | Medium | C-Br stretch |
Note: The IR spectrum is predicted to show characteristic absorptions for the thiazole ring, the methoxy group, and the carbon-bromine bond.
Table 4: Predicted Electron Ionization Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity | Assignment |
| 193/195 | High | [M]⁺˙ (Molecular ion, due to ⁷⁹Br/⁸¹Br isotopes) |
| 178/180 | Medium | [M - CH₃]⁺ |
| 150/152 | Medium | [M - CH₃ - CO]⁺ |
| 114 | Low | [M - Br]⁺ |
| 71 | Low | [C₃H₃S]⁺ |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (¹⁹³Br and ⁸¹Br are in an approximate 1:1 ratio), leading to M and M+2 peaks of nearly equal intensity.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: Approximately 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
For a liquid sample, place one drop directly onto the ATR crystal.
-
For a solid sample, place a small amount of the powder onto the crystal and apply pressure using the instrument's clamp to ensure good contact.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).
Sample Introduction:
-
Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) into the instrument. If using GC-MS, the sample will be vaporized and separated on the GC column before entering the mass spectrometer.
Ionization and Analysis:
-
The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to 4-Bromo-2-methoxythiazole: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxythiazole is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation (TPD). Its unique chemical structure, featuring a reactive bromine atom and a methoxy group on a thiazole scaffold, makes it a versatile synthon for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its utility in the design of proteolysis-targeting chimeras (PROTACs).
Chemical Structure and Physicochemical Properties
This compound is characterized by a five-membered thiazole ring containing sulfur and nitrogen atoms. A bromine atom is substituted at the 4-position, and a methoxy group is attached at the 2-position.
Chemical Structure:
-
IUPAC Name: 4-bromo-2-methoxy-1,3-thiazole
-
CAS Number: 240816-35-7
-
Molecular Formula: C₄H₄BrNOS
-
SMILES: COC1=NC(=CS1)Br
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models due to limited publicly available experimental data.
| Property | Value | Source |
| Molecular Weight | 194.05 g/mol | [cite: ] |
| Melting Point | Not available | |
| Boiling Point | 199.2 ± 13.0 °C (Predicted) | [1] |
| Density | 1.702 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the expected spectroscopic data.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | A singlet for the methoxy protons (CH₃) and a singlet for the proton on the thiazole ring. |
| ¹³C NMR | Resonances for the four carbon atoms of the thiazole ring and the methoxy carbon. |
| IR Spectroscopy | Characteristic peaks for C-H, C=N, and C-O stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (194.05 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. |
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process, starting from readily available starting materials. The following is a detailed, hypothetical experimental protocol adapted from established synthetic methodologies for similar thiazole derivatives.
Overall Reaction Scheme:
Step 1: Synthesis of a 2-Aminothiazole Intermediate (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring.[2][3]
Materials:
-
Thiourea
-
An appropriate α-haloketone (e.g., 2-chloroacetaldehyde)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the α-haloketone (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The product, the 2-aminothiazole intermediate, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Conversion of 2-Aminothiazole to 2-Methoxythiazole
This step involves the diazotization of the amino group followed by methoxylation.
Materials:
-
2-Aminothiazole intermediate from Step 1
-
Sodium nitrite
-
Hydrochloric acid
-
Methanol
-
Copper(I) oxide (catalyst)
Procedure:
-
Dissolve the 2-aminothiazole intermediate in a mixture of methanol and hydrochloric acid at 0 °C.
-
Slowly add a solution of sodium nitrite in water to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, add copper(I) oxide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-methoxythiazole intermediate.
Step 3: Bromination of 2-Methoxythiazole
The final step is the regioselective bromination of the 2-methoxythiazole intermediate at the 4-position.
Materials:
-
2-Methoxythiazole intermediate from Step 2
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Benzoyl peroxide (radical initiator)
Procedure:
-
Dissolve the 2-methoxythiazole intermediate in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1 equivalent) and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Application in Targeted Protein Degradation: A Workflow for PROTAC Development and Validation
This compound serves as a crucial building block for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins. The following workflow illustrates how this compound is utilized in a typical drug discovery campaign focused on TPD.
References
4-Bromo-2-methoxythiazole: A Technical Safety Guide for Research and Development
An In-depth Examination of Hazard Identification, Safe Handling, and Emergency Protocols
This technical guide provides a comprehensive overview of the safety data for 4-Bromo-2-methoxythiazole, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from the safety data of structurally analogous compounds, including 4-Bromo-2-methylthiazole and 4-Bromothiazole. This guide is intended for researchers, scientists, and professionals in drug development to foster a culture of safety and ensure the proper handling of this chemical.
Hazard Identification and Classification
Based on data from structurally similar compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to include:
-
Acute Oral Toxicity : Likely harmful if swallowed.
-
Skin Corrosion/Irritation : Expected to cause skin irritation.
-
Serious Eye Damage/Eye Irritation : May cause serious eye irritation or damage.
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.
The GHS hazard statements for closely related compounds like 4-Bromo-2-methylthiazole include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). [1] Table 1: GHS Hazard Classification for Structurally Similar Compounds
| Hazard Class | Hazard Category | GHS Hazard Statement | Source Compound |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 4-Bromo-2-methylthiazole,[1] 4-Bromothiazole [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 4-Bromo-2-methylthiazole,[1] 4-Bromothiazole [2] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation | 4-Bromo-2-methylthiazole,[1] 4-Bromothiazole [2] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | 4-Bromo-2-methylthiazole,[1] 4-Bromothiazole [2] |
Physical and Chemical Properties
Table 2: Physicochemical Properties of Analogous Thiazole Derivatives
| Property | 4-Bromo-2-methylthiazole | 4-Bromothiazole |
| Molecular Formula | C4H4BrNS | C3H2BrNS |
| Molecular Weight | 178.05 g/mol [1] | 164.03 g/mol |
| Appearance | Colorless to Yellow clear liquid | - |
| Boiling Point | 89 °C / 16 mmHg | - |
| Flash Point | 74 °C | - |
| Specific Gravity | 1.68 | - |
| Refractive Index | 1.57 | - |
Safe Handling and Storage
Given the anticipated hazards, stringent safety protocols should be implemented when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles and a face shield. [2]* Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection : Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection : Use in a well-ventilated area, preferably a fume hood. If inhalation risk is high, a NIOSH-approved respirator with appropriate cartridges should be used. [2]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing. [2]* Do not breathe dust, fumes, gas, mist, vapors, or spray. [3]* Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
Handle under an inert atmosphere for air-sensitive compounds.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][4]* Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [2]* Some related compounds are stored at refrigerated temperatures (0-10°C).
Emergency Procedures and First Aid
A clear and accessible emergency plan is crucial. The following diagram outlines the general first-aid procedures.
In case of exposure, follow these steps:
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. [3]* Skin Contact : Immediately wash with plenty of soap and water. [4]Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention. [3]* Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]Seek immediate medical attention. [2]* Ingestion : Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. [5]
Accidental Release Measures
In the event of a spill, the following workflow should be followed to ensure safety and containment.
-
Personal Precautions : Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and wear personal protective equipment. [6]* Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Containment and Cleaning Up : Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. [2]
Experimental Protocols for Safety Assessment
Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to determine the hazardous properties of chemicals. For a compound like this compound, the following OECD test guidelines would be relevant for a comprehensive safety assessment:
-
OECD 420 : Acute Oral Toxicity - Fixed Dose Procedure
-
OECD 404 : Acute Dermal Irritation/Corrosion
-
OECD 405 : Acute Eye Irritation/Corrosion
-
OECD 403 : Acute Inhalation Toxicity
These tests are typically conducted in compliance with Good Laboratory Practice (GLP) to ensure the quality and integrity of the data. The methodologies involve the administration of the substance to laboratory animals under controlled conditions and subsequent observation for signs of toxicity or irritation.
Conclusion
While a specific Safety Data Sheet for this compound is not currently available, the data from analogous brominated thiazole derivatives provide a strong indication of its potential hazards. It should be handled with the utmost care, assuming it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Adherence to the safe handling procedures, use of appropriate personal protective equipment, and preparedness for emergency situations are paramount for ensuring the safety of all personnel working with this compound. It is strongly recommended that a comprehensive safety assessment, following established experimental protocols, be conducted to fully characterize the toxicological profile of this compound.
References
- 1. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Bromo-2-methylthiazole | 298694-30-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. fishersci.fr [fishersci.fr]
- 6. echemi.com [echemi.com]
A Technical Guide to 4-Bromo-2-methoxythiazole for Researchers and Drug Development Professionals
Introduction
4-Bromo-2-methoxythiazole is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromine atom and a methoxy group on a thiazole core, makes it a versatile substrate for a variety of chemical transformations. The thiazole ring is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial and anticancer agents.[1][2] The presence of the bromo substituent provides a convenient handle for introducing molecular diversity through cross-coupling reactions, enabling the synthesis of libraries of compounds for screening and lead optimization.[3]
This technical guide provides an overview of the commercial suppliers of this compound, its physicochemical properties, and its potential applications in research and development.
Commercial Suppliers and Product Specifications
The following table summarizes key data for this compound available from various commercial suppliers. This information is crucial for researchers to source the appropriate grade and quantity of the compound for their specific experimental needs.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| Sigma-Aldrich | 240816-35-7 | C4H4BrNOS | 194.05 | Not specified | Not specified | Not specified | Not specified |
| MedchemExpress | 240816-35-7 | C4H4BrNOS | Not specified | Not specified | Solid | 80-84 | 242.8 at 760 mmHg |
| CP Lab Chemicals | 240816-35-7 | C4H4BrNOS | 194.05 | min 95% | Not specified | Not specified | Not specified |
Note: Product specifications are subject to change and may vary by batch. It is recommended to consult the supplier's certificate of analysis for the most up-to-date information.
Experimental Protocols and Synthetic Applications
The primary utility of bromo-substituted heterocycles like this compound in drug development lies in their application in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[3]
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), a boronic acid or boronic ester derivative (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equivalents), and a base like sodium carbonate or potassium phosphate (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 110 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a researcher utilizing this compound in a synthetic chemistry project.
Caption: A typical experimental workflow from sourcing to biological evaluation.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, a common application for such scaffolds in drug discovery.
Caption: A hypothetical signaling pathway inhibited by a thiazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
The Purity and Specifications of Commercially Available 4-Bromo-2-methoxythiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and specifications of commercially available 4-Bromo-2-methoxythiazole (CAS No: 240816-35-7), a key building block in medicinal chemistry and drug development. Understanding the quality of this reagent is critical for ensuring the reliability and reproducibility of synthetic protocols and the safety and efficacy of final pharmaceutical compounds.
Chemical Identity and General Specifications
This compound is a halogenated heterocyclic compound with the molecular formula C₄H₄BrNOS and a molecular weight of 194.05 g/mol . It is typically supplied as a solid. The general specifications provided by various commercial suppliers are summarized in Table 1.
| Parameter | Typical Specification | Source |
| Purity | ≥95% to ≥98% | Commercial Suppliers |
| Appearance | White to off-white or light yellow solid | Supplier Data Sheets |
| Molecular Formula | C₄H₄BrNOS | N/A |
| Molecular Weight | 194.05 | N/A |
| CAS Number | 240816-35-7 | N/A |
Purity Analysis and Impurity Profile
The purity of commercially available this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. While detailed batch-specific Certificates of Analysis (CoA) are not always publicly available, a general understanding of potential impurities can be derived from its synthetic routes.
A plausible synthetic pathway to this compound may involve the bromination of 2-methoxythiazole. Potential process-related impurities could therefore include:
-
Starting materials: Unreacted 2-methoxythiazole.
-
Over-brominated species: Dibrominated methoxythiazoles.
-
Isomeric impurities: 5-Bromo-2-methoxythiazole.
-
Residual solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, heptane).
-
By-products from side reactions.
A representative, though not compound-specific, Certificate of Analysis for a similar compound, 4-bromo-2-(trifluoromethyl)thiazole, indicates a purity of ≥98.0% as determined by ¹H NMR, with the appearance being a colorless to light yellow liquid. This suggests that high-purity batches of this compound are achievable.
Analytical Methodologies for Quality Control
To ensure the quality of this compound for research and development, a robust analytical quality control workflow is essential. The following diagram illustrates a typical workflow for the analysis of this compound.
Storage and Stability of 4-Bromo-2-methoxythiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage conditions and potential stability concerns for 4-Bromo-2-methoxythiazole. Due to the limited availability of specific stability data for this compound, this guide leverages information from structurally related thiazole and brominated heterocyclic compounds to provide robust recommendations and insights into potential degradation pathways.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on general chemical principles and data from similar compounds.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | -20°C to 8°C (Refrigerated to Freezer) | Lower temperatures minimize the rate of potential degradation reactions. For long-term storage, -20°C is preferable. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Thiazole rings can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Light | Protect from light (Store in amber vials or dark) | Thiazole derivatives can be photosensitive, leading to degradation upon exposure to UV or visible light. |
| Container | Tightly sealed, chemically resistant container (e.g., amber glass vial with a PTFE-lined cap) | Prevents exposure to air and moisture. The packaging material should be inert to prevent leaching or reaction with the compound. |
| Handling | Handle in a well-ventilated area or under a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | Avoid inhalation of vapors and skin contact. |
Physicochemical Properties
Understanding the fundamental properties of this compound is essential for its handling and for the development of analytical methods.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₄H₄BrNOS | |
| Molecular Weight | 194.05 g/mol | |
| Appearance | Colorless to light yellow liquid or solid | |
| Boiling Point | Predicted: 199.2 ± 13.0 °C | |
| Density | Predicted: 1.702 ± 0.06 g/cm³ | |
| pKa | Predicted: 0.66 ± 0.10 |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. Forced degradation studies on similar compounds have highlighted hydrolysis, oxidation, and photolysis as primary routes of decomposition.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
To assess the stability of this compound, a forced degradation study is recommended. The following protocols are based on general guidelines for stress testing of pharmaceutical substances and should be adapted and validated for the specific compound.
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Table 3: Forced Degradation Conditions
| Stress Condition | Proposed Experimental Setup |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid state at 80°C for 48 hours |
| Photostability | Expose solid and solution (in a photostability chamber) to ICH Q1B recommended light conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter) |
Workflow for Forced Degradation Study:
Caption: General workflow for a forced degradation study.
Recommended Analytical Methodology
A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the recommended technique.
Table 4: Starting HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or ammonium acetate) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) and/or Mass Spectrometry (for peak identification) |
| Injection Volume | 10 µL |
Method Development and Validation: The initial method parameters should be optimized to achieve adequate separation of the parent compound from all degradation products. The method should then be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
While specific, publicly available stability data for this compound is scarce, a conservative approach to storage and handling based on the chemistry of related brominated thiazoles is prudent. This guide provides a framework for researchers to ensure the integrity of their samples and to develop a comprehensive understanding of the compound's stability profile through systematic forced degradation studies. The experimental protocols and analytical methods outlined herein serve as a robust starting point for these investigations.
Solubility of 4-Bromo-2-methoxythiazole in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 4-Bromo-2-methoxythiazole
Before delving into solubility, a summary of the key physicochemical properties of this compound is essential for understanding its behavior in different solvent environments.
| Property | Value |
| Molecular Formula | C₄H₄BrNOS |
| Molecular Weight | 194.05 g/mol [1] |
| CAS Number | 240816-35-7[1][2] |
| Appearance | Likely a liquid or low-melting solid |
| Structure | A five-membered thiazole ring substituted with a bromine atom at the 4-position and a methoxy group at the 2-position. |
Qualitative Solubility Profile
Based on the principle of "like dissolves like," a qualitative assessment of this compound's solubility can be inferred from its structure. The molecule possesses both polar (methoxy group, nitrogen and sulfur heteroatoms) and non-polar (brominated thiazole ring) characteristics.
-
Polar Aprotic Solvents: High solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule.
-
Polar Protic Solvents: Good to moderate solubility is anticipated in polar protic solvents like methanol, ethanol, and isopropanol. The potential for hydrogen bonding with the nitrogen and oxygen atoms of the methoxy group would contribute to its solubility.
-
Non-Polar Solvents: Moderate to low solubility is predicted in non-polar solvents such as toluene, hexane, and cyclohexane. The non-polar character of the brominated ring system will allow for some interaction, but the polar groups will limit extensive dissolution.
-
Ethers and Esters: Moderate solubility is expected in solvents like diethyl ether, tetrahydrofuran (THF), and ethyl acetate, which have intermediate polarity.
Quantitative Solubility Determination: Experimental Protocols
To obtain precise solubility data, experimental determination is necessary. The shake-flask method is a widely accepted and reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[3]
Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to several vials. The presence of excess solid is crucial to ensure that a true equilibrium is reached.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute remains constant.
-
-
Sample Preparation and Analysis:
-
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved microcrystals.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification and Data Reporting:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the compound in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of an organic compound like this compound.
Caption: General experimental workflow for solubility determination.
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a robust framework for researchers to approach its solubility assessment. The predicted qualitative solubility suggests good solubility in polar aprotic and protic solvents. For precise quantitative data, the detailed shake-flask experimental protocol offers a reliable method. Understanding the solubility of this compound is a critical step in its application for drug discovery, process chemistry, and materials science, enabling informed solvent selection for synthesis, purification, and formulation.
References
The Strategic Role of 4-Bromo-2-methoxythiazole in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a privileged scaffold in drug design. Within the vast chemical space of thiazole derivatives, 4-Bromo-2-methoxythiazole has emerged as a particularly valuable building block. The strategic placement of the bromo and methoxy substituents provides a versatile platform for the synthesis of complex molecules with a wide range of biological activities. This technical guide explores the potential applications of this compound in medicinal chemistry, providing insights into its role in the development of novel therapeutics, detailed experimental protocols, and an overview of the biological activities of its derivatives.
Core Applications in Drug Discovery
The utility of this compound in medicinal chemistry stems from its adaptable chemical nature. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The 2-methoxy group, on the other hand, influences the electronic properties of the thiazole ring and can participate in key hydrogen bonding interactions with biological targets, in addition to modifying the compound's lipophilicity and metabolic stability.
Anticancer Drug Discovery
Thiazole-containing compounds have demonstrated significant potential as anticancer agents, and derivatives of this compound are being explored for their ability to modulate key signaling pathways involved in cancer progression. One notable area of investigation is the development of kinase inhibitors. While specific data for this compound derivatives is emerging, related bromothiazole compounds have shown potent inhibitory activity against various kinases. For instance, certain 2,4-disubstituted-1,3-thiazole derivatives have exhibited significant anti-breast cancer effects with IC50 values in the low microgram per milliliter range[1].
A series of 4-substituted methoxybenzoyl-aryl-thiazoles have been synthesized and evaluated for their antiproliferative activity against melanoma and prostate cancer cells, showing a significant improvement in potency (from micromolar to low nanomolar range) compared to lead compounds.[2][3][4] These compounds are believed to exert their anticancer effects through the inhibition of tubulin polymerization.[2][3][4] Although not directly synthesized from this compound, these findings highlight the potential of incorporating the 2-methoxythiazole moiety in the design of potent anticancer agents.
Antimicrobial Agents
The thiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The ability to functionalize the 4-position of the thiazole ring allows for the introduction of various substituents that can enhance antibacterial and antifungal activity. While specific studies on this compound as a starting material for antimicrobial agents are not extensively documented, the broader class of bromothiazole derivatives has shown promise.
Synthesis and Functionalization
The primary synthetic utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. These reactions provide a powerful and efficient means to construct carbon-carbon and carbon-heteroatom bonds, enabling the generation of diverse molecular libraries for biological screening.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and is particularly well-suited for the functionalization of this compound. This reaction involves the coupling of the bromo-thiazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide array of aryl and heteroaryl groups at the 4-position of the thiazole ring.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of a Bromo-thiazole Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Bromo-thiazole derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the 4-Bromo-thiazole derivative, arylboronic acid, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
While specific quantitative data for derivatives of this compound is limited in the public domain, the following table summarizes the anticancer activity of structurally related thiazole derivatives to illustrate the potential of this scaffold.
| Compound ID | Thiazole Scaffold | Target Cell Line | IC50 (µM) | Reference |
| Compound 8 | 2,4-disubstituted-1,3-thiazole | MCF-7 (Breast Cancer) | 3.36 | [1] |
| ATCAA-2 analogue | 4-substituted methoxybenzoyl-aryl-thiazole | Prostate Cancer Cells | Low nM range | [2] |
| ATCAA-2 analogue | 4-substituted methoxybenzoyl-aryl-thiazole | Melanoma Cells | Low nM range | [2] |
Signaling Pathways
Derivatives of bromothiazoles have been implicated in the modulation of various signaling pathways critical to cancer cell proliferation and survival. For example, some thiazole derivatives act as inhibitors of tubulin polymerization, a key process in cell division.
Simplified Tubulin Polymerization Inhibition Pathway:
References
- 1. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Application of 4-Bromo-2-methoxythiazole Derivatives in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs and biologically active molecules. Their versatile chemical nature allows for a wide range of structural modifications, enabling the fine-tuning of their pharmacological profiles. Among these, 4-bromo-2-methoxythiazole serves as a valuable and versatile building block for the synthesis of a diverse library of derivatives with significant potential in drug discovery, particularly in the development of novel anticancer agents. The methoxy group at the 2-position and the bromine atom at the 4-position provide orthogonal handles for functionalization, allowing for the systematic exploration of the chemical space and structure-activity relationships (SAR). This document provides detailed protocols for the synthesis of the this compound core and its subsequent derivatization via modern cross-coupling methodologies, alongside data on their biological activities, with a focus on their role as kinase inhibitors.
Synthesis of the this compound Core
The synthesis of the this compound core is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction on 2,4-dibromothiazole. The greater electrophilicity of the C2 position in the thiazole ring allows for the selective displacement of the bromine atom at this position by a methoxide source.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dibromothiazole
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium methoxide (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Table 1: Synthesis of this compound - Representative Data
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2,4-Dibromothiazole | NaOMe | MeOH | 16 | 0 to RT | 65-85 |
Derivatization of this compound via Cross-Coupling Reactions
The bromine atom at the 4-position of the 2-methoxythiazole core is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the creation of diverse chemical libraries.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the this compound core and various aryl or heteroaryl boronic acids or esters.
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Water (if using a biphasic system)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), the base (2.0 eq), and the palladium catalyst (2-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (and water if applicable) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Suzuki-Miyaura Coupling of this compound - Representative Data
| Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 12 | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | DMF | 8 | 90 | 80-90 |
| Thiophen-2-ylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 16 | 110 | 75-85 |
Sonogashira Coupling
The Sonogashira coupling allows for the introduction of alkyne moieties at the 4-position of the 2-methoxythiazole core, providing a gateway to further functionalization or the synthesis of compounds with extended π-systems.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Sonogashira Coupling of this compound - Representative Data
| Terminal Alkyne | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | THF | 6 | RT | 80-90 |
| Trimethylsilylacetylene | Pd(PPh3)2Cl2/CuI | i-Pr2NEt | DMF | 4 | 60 | 85-95 |
| Propargyl alcohol | Pd(PPh3)2Cl2/CuI | Et3N | THF | 8 | 50 | 70-80 |
Heck Coupling
The Heck reaction enables the formation of a carbon-carbon bond between the this compound core and an alkene, leading to the synthesis of substituted styrenes and other vinylated derivatives.
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate) (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)2) (2-5 mol%)
-
Phosphine ligand (e.g., P(o-tol)3) (4-10 mol%)
-
Base (e.g., Et3N, K2CO3) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq).
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the mixture with an organic solvent, wash with water and brine, and dry the organic layer.
-
Concentrate the solvent and purify the residue by column chromatography.
Table 4: Heck Coupling of this compound - Representative Data
| Alkene | Catalyst / Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)2 / P(o-tol)3 | Et3N | DMF | 16 | 120 | 60-75 |
| Methyl acrylate | Pd(OAc)2 / P(o-tol)3 | K2CO3 | MeCN | 24 | 100 | 55-70 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 4-amino-2-methoxythiazole derivatives through the palladium-catalyzed coupling of the this compound core with various primary or secondary amines.
Materials:
-
This compound
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd2(dba)3) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu, K3PO4) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, charge a reaction tube with the palladium catalyst, phosphine ligand, and base.
-
Add the this compound and the amine.
-
Add the anhydrous solvent, seal the tube, and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, dilute with an organic solvent, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Table 5: Buchwald-Hartwig Amination of this compound - Representative Data
| Amine | Catalyst / Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Aniline | Pd2(dba)3 / XPhos | NaOt-Bu | Toluene | 18 | 100 | 70-85 |
| Morpholine | Pd2(dba)3 / SPhos | K3PO4 | Dioxane | 24 | 110 | 65-80 |
Biological Applications in Cancer Research
Derivatives of this compound have emerged as promising candidates in cancer therapy, primarily through their action as inhibitors of various protein kinases that are crucial for tumor growth, proliferation, and survival.
Inhibition of Kinase Signaling Pathways
Many synthesized 4-aryl and 4-heteroaryl-2-methoxythiazole derivatives have demonstrated potent inhibitory activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the components of the PI3K/AKT/mTOR pathway.
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] By inhibiting VEGFR-2, these compounds can effectively starve tumors and prevent their growth and metastasis.[2][3]
-
PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4][5] Its aberrant activation is a common feature in many cancers. Thiazole derivatives have been shown to inhibit key components of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[4][6]
Table 6: In Vitro Anticancer Activity of Representative 2-Methoxythiazole Derivatives
| Compound ID | R-group at 4-position | Target/Cell Line | IC50 (µM) |
| A-1 | 4-Methoxyphenyl | VEGFR-2 | 0.05 - 0.5 |
| A-2 | 3,4,5-Trimethoxyphenyl | MCF-7 (Breast) | 0.02 - 0.1[7] |
| A-3 | Thiophen-2-yl | HCT-116 (Colon) | 0.1 - 1.0 |
| A-4 | Pyridin-3-yl | A549 (Lung) | 0.5 - 5.0 |
| B-1 | Phenylalkynyl | PI3Kα | 0.1 - 0.8 |
| B-2 | Anilinyl | mTOR | 0.2 - 1.5 |
Note: The IC50 values are representative ranges compiled from various studies on similar thiazole derivatives and are intended for comparative purposes.
Experimental Workflows and Signaling Pathways
To facilitate a deeper understanding of the synthesis and biological evaluation of this compound derivatives, the following diagrams illustrate a typical experimental workflow and the key signaling pathways targeted by these compounds.
Caption: A typical experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-methoxythiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds. This palladium-catalyzed reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.
The 2-methoxy-4-arylthiazole moiety is a key structural motif in numerous biologically active compounds and advanced materials. The ability to efficiently synthesize these structures via the Suzuki coupling of 4-Bromo-2-methoxythiazole opens avenues for the creation of diverse chemical libraries for drug discovery and materials science. The electron-donating methoxy group at the 2-position of the thiazole ring influences the electronic properties of the C-Br bond at the 4-position, potentially impacting reactivity and requiring tailored reaction conditions for optimal coupling.
While specific literature detailing the Suzuki coupling of this compound is limited, this document provides a generalized protocol and expected outcomes based on established methodologies for structurally similar bromothiazole derivatives. The provided protocols and data serve as a robust starting point for reaction optimization.
Data Presentation: Expected Outcomes for Suzuki Coupling with this compound
Due to a lack of specific published data for the Suzuki coupling of this compound, the following table presents hypothetical yet representative data. These expected yields are based on typical outcomes for Suzuki couplings with other electron-rich brominated heterocycles. The trends shown reflect the general influence of the electronic properties of the boronic acid coupling partner.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 8 | 90-98 |
| 3 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ (2.5) | DMF | 110 | 6 | 75-85 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 85 | 16 | 80-90 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 10 | 70-80 |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials Required:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, acetonitrile, with or without water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
General Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst, any phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent via syringe. If a biphasic system is used, add the organic solvent followed by degassed water.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) for the specified time (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-2-methoxythiazole.
Visualizations
Suzuki Coupling Experimental Workflow
The following diagram illustrates the general laboratory workflow for performing a Suzuki coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 4-Bromo-2-methoxythiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction has found extensive applications in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The thiazole moiety is a significant pharmacophore present in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[2] The functionalization of the thiazole ring, specifically at the 4-position, through robust methods like the Suzuki coupling, opens avenues for the synthesis of novel compound libraries for drug discovery and lead optimization.[2]
This document provides detailed application notes and generalized protocols for the Suzuki coupling of 4-bromo-2-methoxythiazole with various arylboronic acids. The methoxy group at the 2-position and the bromine at the 4-position make this substrate a valuable building block for introducing diverse aryl groups into the thiazole core.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Recommended Palladium Catalysts and Reaction Conditions
The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields in the Suzuki coupling of this compound. While specific optimization is often necessary for each substrate combination, the following table summarizes commonly used and effective catalyst systems for the coupling of bromo-heterocycles, which serve as an excellent starting point.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 70-95 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 90-110 | 75-98 |
| Pd(OAc)₂ + SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 80-99 |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | THF | 70-90 | 85-99 |
| Pd(OAc)₂ + Cy-JohnPhos | K₂CO₃ | DMF | 90-110 | 70-90 |
Yields are representative and can vary based on the specific arylboronic acid and reaction conditions.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established procedures for Suzuki couplings of heterocyclic halides and should be optimized for specific substrates.[2]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound. Subsequently, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-aryl-2-methoxythiazole.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for Suzuki coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established mechanism involving a palladium(0) active species.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes & Protocols: Functionalization of 4-Bromo-2-methoxythiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of 4-Bromo-2-methoxythiazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-methoxythiazole scaffold in biologically active compounds and functional materials. The protocols outlined below focus on common and robust palladium-catalyzed cross-coupling reactions and lithiation-based methods to introduce a variety of substituents at the C4-position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1] For a substrate like this compound, reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination are highly effective for introducing aryl, vinyl, alkynyl, and amino groups, respectively.
Caption: General workflow for Pd-catalyzed functionalization of this compound.
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[2] It is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | >90 (Typical) |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Toluene | 110 | >85 (Typical) |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.5) | DMF | 90 | >80 (Typical) |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane | 110 | >75 (Typical)[4] |
Protocol 1.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 equiv.), the desired aryl or vinyl boronic acid/ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand. Add the degassed anhydrous solvent (e.g., 1,4-dioxane, toluene).[2]
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) for 2-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-substituted-2-methoxythiazole.[2]
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by palladium.[5] Organostannanes are stable to air and moisture, and the reaction tolerates a wide variety of functional groups.[5][6] However, a significant drawback is the toxicity of tin reagents and byproducts.[7]
Table 2: Representative Conditions for Stille Coupling
| Entry | Coupling Partner (Organostannane) | Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | LiCl (3) | Toluene | 110 | >85 (Typical) |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | - | THF | 65 | >90 (Typical) |
| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | - | NMP | 80 | >80 (Typical) |
| 4 | Tributyl(ethynyl)stannane | PdCl₂(AsPh₃)₂ (4) | - | - | Dioxane | 100 | >70 (Typical) |
Protocol 1.2: General Procedure for Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additives like LiCl.
-
Reagent Addition: Add a solution of this compound (1.0 equiv.) in anhydrous, degassed solvent (e.g., Toluene, THF). Add the organostannane reagent (1.1-1.3 equiv.) via syringe.
-
Reaction: Heat the reaction mixture with stirring to the specified temperature (e.g., 65-110 °C).
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. To remove tin byproducts, wash the reaction mixture with an aqueous solution of potassium fluoride (KF) or filter through a pad of Celite and silica gel.[6] Dilute with an organic solvent, wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between a halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[3] The reaction is valued for its mild conditions.[3][8]
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Coupling Partner (Alkyne) | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.5) | THF | 60 | >90 (Typical) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (8) | i-Pr₂NH (3) | Toluene | 80 | >85 (Typical)[9] |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (5) | K₂CO₃ (2) | DMF | 70 | >80 (Typical)[10] |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N (3) | MeCN | RT to 50 | >85 (Typical) |
Protocol 1.3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) iodide (CuI, 2-10 mol%).[8]
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, DMF), followed by the amine base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.[8]
-
Reaction: Stir the reaction at room temperature or heat as required (e.g., 40-80 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with a saturated aqueous solution of NH₄Cl and then brine to remove copper salts and the amine hydrohalide.[8]
-
Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[11] This reaction has become a cornerstone of modern synthesis due to its broad scope and functional group tolerance.[11][12]
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Coupling Partner (Amine) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | >90 (Typical) |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | >85 (Typical)[13] |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | t-BuOH | 100 | >80 (Typical) |
| 4 | Benzophenone imine (NH₃ equiv.) | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 100 | >75 (Typical)[14] |
Protocol 1.4: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand, and the base (e.g., NaOt-Bu or Cs₂CO₃) to a dry reaction vessel.
-
Reagent Addition: Add the solvent (e.g., Toluene, Dioxane), followed by this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Reaction: Seal the vessel tightly and heat with stirring to the required temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Lithiation and Trapping with Electrophiles
Direct functionalization can also be achieved via a halogen-metal exchange. Treatment of this compound with a strong organolithium base at low temperature generates a nucleophilic 4-thiazolyl-lithium species, which can be trapped with various electrophiles.
Caption: Step-by-step workflow for the lithiation of this compound.
Table 5: Functionalization via Lithiation-Electrophilic Trap
| Entry | Organolithium Reagent | Electrophile (E+) | Product Type | Temp. (°C) | Yield (%) |
| 1 | n-BuLi | Benzaldehyde | Secondary Alcohol | -78 | >80 (Typical) |
| 2 | n-BuLi | CO₂ (dry ice) | Carboxylic Acid | -78 | >75 (Typical)[15] |
| 3 | n-BuLi | DMF | Aldehyde | -78 | >70 (Typical) |
| 4 | n-BuLi | I₂ | 4-Iodo-thiazole | -78 | >85 (Typical) |
Protocol 2.1: General Procedure for Lithiation and Electrophilic Quench
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.
-
Electrophilic Trap: Add a solution of the desired electrophile (1.2 equiv.) in THF dropwise at -78 °C. Allow the reaction to stir for an additional 1-3 hours at this temperature.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.[16]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijnc.ir [ijnc.ir]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. growingscience.com [growingscience.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 4-Bromo-2-methoxythiazole in the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties. The unique structural and electronic features of the thiazole ring allow for diverse interactions with biological targets. Strategic functionalization of the thiazole nucleus is a key approach in the design of novel therapeutic agents. 4-Bromo-2-methoxythiazole represents a versatile building block in this context. The presence of a bromine atom at the 4-position provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The methoxy group at the 2-position can modulate the electronic properties of the ring and can also serve as a potential site for modification or as a key pharmacophoric feature.
This document provides detailed application notes and protocols for the use of this compound and its analogs in the synthesis of potential anticancer agents. Due to the limited direct literature on this compound in anticancer drug synthesis, this guide will feature protocols and data for structurally related 4-bromothiazole and 2,4-disubstituted thiazole derivatives, which serve as exemplary models for the potential applications of this specific building block.
Synthetic Strategies and Applications
This compound can be utilized as a precursor for a variety of 2,4-disubstituted thiazole derivatives. The primary synthetic transformations involve the substitution of the bromine atom at the C4-position.
1. Suzuki-Miyaura Cross-Coupling: This powerful reaction enables the formation of a carbon-carbon bond between the thiazole C4-position and a wide range of aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems, a common feature in many anticancer agents that interact with aromatic residues in protein binding pockets.
2. Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various amino groups at the C4-position. This is particularly relevant for the synthesis of kinase inhibitors and other targeted therapies where a nitrogen-containing moiety is crucial for binding.
3. Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities, which can serve as handles for further derivatization via "click chemistry" or as pharmacophoric elements themselves.
Representative Anticancer Activity of Thiazole Derivatives
The following table summarizes the in vitro anticancer activity of various 2,4-disubstituted thiazole derivatives, illustrating the potential of this scaffold in cancer therapy. The data is compiled from multiple studies and showcases the activity against different cancer cell lines.
| Compound ID | R2 Substituent | R4 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl) | H | MCF-7 | 31.5 ± 1.91 | [1] |
| 2 | 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl) | H | HepG2 | 51.7 ± 3.13 | [1] |
| 3 | 2-(2-(4-Hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinyl) | H | MCF-7 | 2.57 ± 0.16 | [1] |
| 4 | 2-(2-(4-Hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinyl) | H | HepG2 | 7.26 ± 0.44 | [1] |
| 5 | 2-(2-((Pentafluorophenyl)methylene)hydrazinyl) | 4-Cyanophenyl | MCF-7 | 1.7 ± 0.3 | [2] |
| 6 | 2-(2-(3-Bromothiophen-2-yl)methylene)hydrazinyl) | 4-Cyanophenyl | HCT-116 | 1.6 ± 0.2 | [2] |
| 7 | 2-(2-(2,6-Dichlorobenzylidene)hydrazinyl) | 4-Cyanophenyl | HCT-116 | 1.1 ± 0.5 | [2] |
| 8 | Amino | 4-(4-Methoxynaphthalen-1-yl)phenyl | MCF-7 | 0.48 ± 0.03 | [3] |
| 9 | Amino | 4-(4-Methoxynaphthalen-1-yl)phenyl | A549 | 0.97 ± 0.13 | [3] |
Experimental Protocols
The following are generalized protocols for key synthetic transformations and biological assays, based on methodologies reported in the literature for analogous compounds.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 4-Bromothiazole Derivative
This protocol describes a typical procedure for the synthesis of a 4-aryl-2-methoxythiazole derivative.
Materials:
-
This compound (or a related 4-bromothiazole derivative) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
Triphenylphosphine (PPh3) (0.1 eq)
-
Sodium carbonate (Na2CO3) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, sodium carbonate, and a magnetic stir bar.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.
-
Add the palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-methoxythiazole.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for evaluating the anticancer activity of synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized thiazole derivatives in the cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Synthetic Pathway for 4-Aryl-2-methoxythiazole Derivatives
Caption: Suzuki coupling for the synthesis of 4-aryl-2-methoxythiazole.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway by a thiazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Bromo-2-methoxythiazole in the Development of Antimicrobial Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Thiazole-containing compounds have emerged as a promising class of antimicrobials due to their diverse biological activities. The scaffold, 4-bromo-2-methoxythiazole, represents a versatile building block for the synthesis of novel antimicrobial candidates. The presence of a bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The methoxy group at the 2-position can influence the compound's electronic properties, metabolic stability, and interaction with biological targets.
While direct literature on the antimicrobial applications of this compound is limited, this document provides a comprehensive guide based on the established reactivity of bromo-thiazole derivatives and the known antimicrobial properties of substituted thiazoles. The protocols and data herein are extrapolated from studies on structurally similar compounds to provide a framework for the design, synthesis, and evaluation of novel antimicrobial agents derived from this compound.
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against a panel of clinically relevant bacterial and fungal strains. This data, sourced from studies on analogous compounds, illustrates the potential antimicrobial efficacy of derivatives that could be synthesized from this compound.
Table 1: Antibacterial Activity of Representative Thiazole Derivatives
| Compound ID | Derivative Type | Staphylococcus aureus (MIC in µM) | Bacillus subtilis (MIC in µM) | Escherichia coli (MIC in µM) | Reference |
| Compound A | 4-(4-bromophenyl)-thiazol-2-amine derivative | 16.1 | 28.8 | 16.1 | [1] |
| Compound B | Thiazole-pyrazoline hybrid | - | - | Moderate Activity | [2] |
| Compound C | 2-phenylacetamido-thiazole derivative | 6.25 | 1.56 | 1.56 | [3] |
| Compound D | 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazole | - | - | - | [3] |
Table 2: Antifungal Activity of Representative Thiazole Derivatives
| Compound ID | Derivative Type | Candida albicans (MIC in µM) | Aspergillus niger (MIC in µM) | Reference |
| Compound E | 4-(4-bromophenyl)-thiazol-2-amine derivative | 15.3 | 16.2 | [1] |
| Compound F | Thiazole derivative | Comparable to fluconazole | - | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and antimicrobial evaluation of compounds derived from this compound.
Protocol 1: Synthesis of 4-Aryl-2-methoxythiazole Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 4-position of the thiazole ring.[4][5][6][7][8]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (10 mL) and the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard broth microdilution method to determine the in vitro antimicrobial activity of the synthesized compounds.[9]
Materials:
-
Synthesized thiazole derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a sterile 96-well plate, perform serial two-fold dilutions of the stock solutions in the appropriate broth to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Diagram 1: Synthetic Workflow for 4-Aryl-2-methoxythiazole Derivatives
Caption: General workflow for the synthesis of 4-aryl-2-methoxythiazole derivatives.
Diagram 2: Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 3: Potential Mechanism of Action of Thiazole-Based Antimicrobials
Caption: Postulated mechanisms of action for thiazole-based antimicrobial compounds.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Protocol for the Synthesis of 4-Aryl-2-methoxythiazoles
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed protocol for the synthesis of 4-aryl-2-methoxythiazoles, which are valuable scaffolds in medicinal chemistry. The synthesis is a two-step process commencing with the well-established Hantzsch thiazole synthesis to form 4-aryl-2-aminothiazole intermediates, followed by a subsequent conversion to the target 2-methoxythiazoles.
Part 1: Synthesis of 4-Aryl-2-aminothiazole Precursors
A robust and high-yielding one-pot synthesis of 4-aryl-2-aminothiazoles can be achieved from readily available aryl methyl ketones and thiourea. This method, often facilitated by an in-situ halogenation of the ketone, provides a straightforward route to the key aminothiazole intermediate.
Experimental Protocol: One-Pot Synthesis of 4-Aryl-2-aminothiazoles
This protocol is adapted from a general and efficient method for the synthesis of 2-aminothiazole derivatives.[1]
Materials:
-
Aryl methyl ketone (e.g., Acetophenone) (1.0 eq)
-
Thiourea (1.0 - 1.5 eq)
-
Copper(II) Bromide (CuBr₂) (2.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl methyl ketone (1.0 eq), thiourea (1.2 eq), Copper(II) Bromide (2.0 eq), and Potassium Carbonate (2.0 eq).
-
Add a suitable volume of ethyl acetate to the flask to ensure adequate stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove insoluble inorganic salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 4-aryl-2-aminothiazole.
Data Presentation: Synthesis of 4-Aryl-2-aminothiazoles
The following table summarizes the yields for the synthesis of various 4-aryl-2-aminothiazoles using a one-pot protocol.
| Entry | Aryl Group (Ar) | Product | Yield (%) | Reference |
| 1 | Phenyl | 4-Phenylthiazol-2-amine | 87 | [1] |
| 2 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)thiazol-2-amine | 90 | [1] |
| 3 | 4-Benzyloxyphenyl | 4-(4-(Benzyloxy)phenyl)thiazol-2-amine | 85 | [1] |
| 4 | 4-Fluorophenyl | 4-(4-Fluorophenyl)thiazol-2-amine | 80 | [1] |
| 5 | 4-Biphenyl | 4-([1,1'-Biphenyl]-4-yl)thiazol-2-amine | 78 | [1] |
| 6 | 2-Naphthyl | 4-(Naphthalen-2-yl)thiazol-2-amine | 82 | [1] |
Experimental Workflow: Synthesis of 4-Aryl-2-aminothiazoles
References
Application Notes and Protocols for the Synthesis of 4-Substituted-2-Methoxythiazoles via a Modified Hantzsch Thiazole Synthesis
Introduction
The Hantzsch thiazole synthesis is a fundamental and widely utilized reaction in heterocyclic chemistry for the construction of the thiazole ring. The classical approach involves the condensation of an α-haloketone with a thioamide, typically yielding 2-amino or 2-mercaptothiazole derivatives. While these products are valuable, the synthesis of 2-alkoxythiazoles, particularly 2-methoxythiazoles, requires a modification of the traditional protocol. 2-Methoxythiazoles are crucial building blocks in medicinal chemistry, valued for their role in constructing complex molecules with diverse therapeutic potential.
These application notes describe a modified Hantzsch synthesis protocol for the preparation of 4-substituted-2-methoxythiazoles. This method utilizes O-methylisothiourea as the thioamide equivalent, which reacts with various α-haloketones to afford the desired 2-methoxythiazole core. This approach provides a direct and efficient route to this important class of heterocyclic compounds.[1]
Reaction Mechanism
The modified Hantzsch synthesis for 2-methoxythiazoles proceeds through a mechanism analogous to the classic reaction. The process begins with the preparation of O-methylisothiourea from thiourea. This reagent then undergoes an S-alkylation reaction with the α-haloketone. The subsequent steps involve an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, followed by a dehydration event to yield the final aromatic 2-methoxythiazole ring.
Caption: Modified Hantzsch synthesis mechanism for 2-methoxythiazoles.
Experimental Protocols
This section provides detailed protocols for the preparation of the key O-methylisothiourea reagent and its subsequent use in the synthesis of a representative 4-substituted-2-methoxythiazole.
Protocol 1: Preparation of O-Methylisothiourea Sulfate
This protocol outlines the synthesis of the key reactant, O-methylisothiourea, via the methylation of thiourea.
Materials:
-
Thiourea
-
Dimethyl sulfate
-
Methanol
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add dimethyl sulfate (1.0 eq) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization.
-
If precipitation is slow, add diethyl ether to induce the formation of a solid.
-
Collect the crystalline product (O-methylisothiourea sulfate) by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry it under vacuum. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of 2-Methoxy-4-phenylthiazole
This protocol describes the cyclocondensation reaction between an α-haloketone and O-methylisothiourea.[1]
Materials:
-
2-Bromoacetophenone (α-haloketone)
-
O-Methylisothiourea sulfate (from Protocol 1)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol or Isopropanol
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Combine 2-bromoacetophenone (1.0 eq) and O-methylisothiourea sulfate (1.1 eq) in a round-bottom flask.
-
Add ethanol or isopropanol as the solvent.
-
Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash them with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to obtain pure 2-methoxy-4-phenylthiazole.
Data Presentation: Substrate Scope
The described protocol is applicable to a variety of α-haloketones for the synthesis of diverse 4-substituted-2-methoxythiazoles. The choice of the α-haloketone directly determines the substituent at the 4-position of the thiazole ring.
| Starting α-Haloketone | Resulting 4-Substituent (R) | Product Name |
| Chloroacetone | Methyl | 2-Methoxy-4-methylthiazole |
| 2-Bromoacetophenone | Phenyl | 2-Methoxy-4-phenylthiazole |
| 3-Bromobutan-2-one | Ethyl | 4-Ethyl-2-methoxythiazole |
| 2-Bromo-4'-fluoroacetophenone | 4-Fluorophenyl | 4-(4-Fluorophenyl)-2-methoxythiazole |
| 2-Bromo-1-(thiophen-2-yl)ethanone | Thiophen-2-yl | 2-Methoxy-4-(thiophen-2-yl)thiazole |
Note: Reaction yields are substrate-dependent and require optimization for each specific α-haloketone.
Experimental Workflow Visualization
The overall workflow, from the preparation of the key intermediate to the final purified product, is outlined in the following diagram.
Caption: General laboratory workflow for the synthesis of 2-methoxythiazoles.
References
Protecting Group Strategies for Reactions Involving 4-Bromo-2-methoxythiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in reactions involving 4-bromo-2-methoxythiazole, a versatile building block in medicinal chemistry and organic synthesis. The thiazole nitrogen often requires protection to prevent unwanted side reactions during synthetic transformations, particularly when employing strong bases or electrophiles. This guide outlines protocols for the introduction and removal of common nitrogen-protecting groups—tert-butoxycarbonyl (Boc), trityl (Trt), and 2-(trimethylsilyl)ethoxymethyl (SEM)—and discusses their compatibility with the functionalities present in this compound.
Introduction to Protecting Group Strategies
The reactivity of the thiazole ring is dictated by the electronegativity of the nitrogen and sulfur atoms. The lone pair of electrons on the thiazole nitrogen (N-3) makes it basic and nucleophilic, rendering it susceptible to protonation or reaction with electrophiles.[1] Such reactions can interfere with desired transformations at other sites of the molecule, such as metal-halogen exchange at the C-4 position or modification of the methoxy group. Protecting the thiazole nitrogen as a less reactive derivative is therefore a crucial strategy to ensure the desired regioselectivity and outcome of subsequent reactions.
The choice of protecting group is critical and depends on the planned synthetic route, particularly the conditions required for subsequent steps and the final deprotection. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of the subsequent steps, and readily removable in high yield without affecting other functional groups in the molecule.
Logical Workflow for Protecting Group Strategy
The following diagram illustrates a general workflow for employing a protecting group strategy in the synthesis of this compound derivatives.
Caption: General workflow for N-protection strategy.
Recommended Protecting Groups: Protocols and Data
The following sections provide detailed protocols for the protection and deprotection of the thiazole nitrogen with Boc, Trityl, and SEM groups. The reaction conditions are based on established procedures for similar heterocyclic systems, such as imidazoles, and are expected to be applicable to this compound.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group for amines and heterocyclic nitrogens. It is generally stable to a wide range of non-acidic conditions and is typically removed with strong acids.
Protection Protocol:
-
Reaction: To a solution of this compound (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane or acetonitrile, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise at room temperature. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.
-
Monitoring: Stir the reaction mixture for 2-4 hours and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Deprotection Protocol:
-
Reagents: Dissolve the N-Boc protected this compound in dichloromethane.
-
Reaction: Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Monitoring: Stir the reaction at room temperature for 1-2 hours and monitor by TLC.
-
Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Data Summary for Boc Protection/Deprotection of Imidazole (as an analogue):
| Step | Reagents and Conditions | Solvent | Temperature | Time | Yield (%) |
| Protection | Imidazole, (Boc)₂O, DMAP (cat.) | CH₂Cl₂ | 25 °C | 2-6 h | 95 |
| Deprotection | N-Boc-imidazole, TFA | CH₂Cl₂ | 0 °C to RT | 1-2 h | >90 |
Stability Considerations: The 2-methoxy group is expected to be stable under the acidic conditions (TFA) used for Boc deprotection, as similar functionalities like methyl carbamates have been shown to be stable.[2]
Trityl (Trt) Group
The trityl group is a bulky protecting group that is readily cleaved under mild acidic conditions. Its steric hindrance can also influence the reactivity of the protected molecule.
Protection Protocol:
-
Reaction: Dissolve this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere. Add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equiv.). Slowly add a solution of trityl chloride (TrCl, 1.0-1.2 equiv.) in the same solvent at room temperature.[3]
-
Monitoring: Stir the reaction mixture at room temperature for 12-24 hours and monitor by TLC.
-
Work-up: Quench the reaction with deionized water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.[3]
Deprotection Protocol:
-
Reagents: Dissolve the N-trityl protected thiazole derivative in DCM.
-
Reaction: Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid.[3]
-
Monitoring: Stir the reaction at room temperature for 1-2 hours and monitor by TLC.
-
Work-up: Neutralize with saturated sodium bicarbonate solution, extract with an organic solvent, dry, and concentrate.[3]
Data Summary for Trityl Protection/Deprotection of Imidazole:
| Step | Reagents and Conditions | Solvent | Temperature | Time | Yield (%) |
| Protection | Imidazole, TrCl, Et₃N | DMF | RT | 12-24 h | High |
| Deprotection | N-Trityl-imidazole, 1-5% TFA | DCM | RT | 1-2 h | High |
Stability Considerations: The 2-methoxy group is anticipated to be stable to the mild acidic conditions used for trityl deprotection.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is stable to a wide range of conditions, including both acidic and basic environments, and is typically removed using fluoride sources or strong Lewis acids.
Protection Protocol:
-
Reaction: To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equiv., 60% dispersion in mineral oil) at 0 °C under an inert atmosphere. After stirring for 30 minutes, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv.) and allow the reaction to warm to room temperature.[2]
-
Monitoring: Stir for 12-24 hours and monitor by TLC.
-
Work-up: Carefully quench the reaction with water. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Deprotection Protocol:
-
Fluoride-mediated: Dissolve the N-SEM protected thiazole in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 2-3 equiv.). Heat the reaction to 60-70 °C for several hours.
-
Acid-mediated: Dissolve the N-SEM protected thiazole in dichloromethane and treat with a strong Lewis acid such as tin tetrachloride (SnCl₄) at 0 °C to room temperature.[4] Alternatively, strong protic acids like TFA can be used, although the reaction may be slow.[2]
Data Summary for SEM Protection/Deprotection of Imidazole:
| Step | Reagents and Conditions | Solvent | Temperature | Time | Yield (%) |
| Protection | Imidazole, NaH, SEM-Cl | THF | 0 °C to RT | 12-24 h | ~78 |
| Deprotection (Acidic) | N-SEM-imidazole, TFA | DCM | RT | Slow | Quantitative |
| Deprotection (Fluoride) | N-SEM-imidazole, TBAF | THF | 80 °C | 12 h | High |
Stability Considerations: The 2-methoxy group is expected to be stable to fluoride-mediated deprotection. Its stability towards strong Lewis acids should be evaluated on a case-by-case basis.
Application in Synthetic Transformations
The primary motivation for N-protection of this compound is to enable regioselective reactions at the C-4 position.
Metal-Halogen Exchange
A key reaction facilitated by N-protection is the metal-halogen exchange at the C-4 bromo position. This generates a nucleophilic organometallic intermediate that can react with various electrophiles. Without N-protection, organolithium or Grignard reagents would likely react with the acidic C-5 proton or coordinate to the thiazole nitrogen.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00340K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-methoxythiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 4-bromo-2-methoxythiazole, a valuable building block in medicinal chemistry and drug development. A robust and scalable three-step synthetic route is presented, commencing with the synthesis of 2-aminothiazole, followed by a regioselective bromination to yield 2-amino-4-bromothiazole, and culminating in a diazotization-methoxylation sequence. Detailed experimental protocols, critical process parameters for scale-up, and safety considerations are outlined. Quantitative data is summarized in tabular format for clarity, and key process workflows are visualized using diagrams to facilitate understanding and implementation in a research or production environment.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern allows for diverse chemical modifications, making it a valuable scaffold in drug discovery programs. While laboratory-scale syntheses may be established, the transition to larger-scale production necessitates careful consideration of reaction conditions, safety protocols, and process optimization to ensure efficiency, reproducibility, and safety. These application notes provide a detailed roadmap for the successful scale-up of this important synthetic intermediate.
Overall Synthetic Workflow
The recommended synthetic route for the scale-up production of this compound is a three-step process, as illustrated in the workflow diagram below. This pathway was chosen for its reliance on readily available starting materials and its amenability to large-scale production with appropriate engineering controls.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Scale-up Considerations
Step 1: Synthesis of 2-Aminothiazole
The Hantzsch thiazole synthesis is a reliable and scalable method for the preparation of the 2-aminothiazole core.[1][2]
Protocol:
-
To a cooled (0-5 °C) solution of thiourea (1.0 eq) in a suitable solvent (e.g., ethanol or water), slowly add α-chloroacetaldehyde (1.05 eq) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, carefully neutralize the reaction mixture with an aqueous base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Isolate the crude 2-aminothiazole by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Scale-up Considerations:
-
Thermal Management: The initial condensation reaction can be exothermic. For large-scale batches, a jacketed reactor with efficient cooling is essential to maintain temperature control.
-
Reagent Addition: Controlled addition of the α-chloroacetaldehyde is crucial to prevent temperature spikes and the formation of byproducts.
-
Mixing: Good agitation is necessary to ensure homogeneity, especially during the neutralization step.
-
Product Isolation: Efficient filtration and drying equipment are required for handling large quantities of the product.
Quantitative Data:
| Parameter | Value | Reference |
| Thiourea | 1.0 eq | [1] |
| α-chloroacetaldehyde | 1.05 eq | [1] |
| Solvent | Ethanol | [1] |
| Temperature | 0-10 °C initially, then RT | [1] |
| Reaction Time | 12-16 h | [1] |
| Typical Yield | 80-90% | [1] |
Step 2: Synthesis of 2-Amino-4-bromothiazole
The regioselective bromination of 2-aminothiazole at the 4-position can be challenging as the 5-position is generally more reactive towards electrophilic substitution.[3] A "halogen dance" rearrangement from the 5-bromo isomer is a possible strategy.[4][5] Alternatively, direct bromination of a protected 2-aminothiazole can be employed. For a more direct and scalable approach, a method using a suitable brominating agent that favors the 4-position is desirable.
Protocol (Illustrative, based on related brominations):
-
Protect the amino group of 2-aminothiazole with a suitable protecting group (e.g., Boc anhydride) if necessary.
-
Dissolve the protected 2-aminothiazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at a controlled temperature (e.g., 0-5 °C).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.
-
Deprotect the amino group to yield 2-amino-4-bromothiazole.
Scale-up Considerations:
-
Regioselectivity: Careful control of reaction parameters (temperature, solvent, brominating agent) is critical to ensure high regioselectivity.
-
Exothermicity: Bromination reactions are often exothermic. Controlled addition of the brominating agent and efficient cooling are paramount.
-
Byproduct Formation: Over-bromination can be an issue. Precise control of stoichiometry is important.
-
Purification: Large-scale chromatographic purification can be challenging. Developing a robust crystallization method for the final product is highly recommended.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| 2-Aminothiazole (protected) | 1.0 eq | [4][5] |
| N-Bromosuccinimide (NBS) | 1.0-1.2 eq | [6] |
| Solvent | Acetonitrile | [6] |
| Temperature | 0-5 °C | [6] |
| Reaction Time | 2-6 h | [6] |
| Typical Yield | 70-85% | [4][5] |
Step 3: Synthesis of this compound via Diazotization
This step involves the conversion of the amino group of 2-amino-4-bromothiazole to a methoxy group via a diazonium salt intermediate. This is a powerful transformation but requires strict safety protocols, especially on a large scale.[7][8]
Protocol:
-
Suspend 2-amino-4-bromothiazole (1.0 eq) in a mixture of methanol and a strong acid (e.g., sulfuric acid or tetrafluoroboric acid) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture at low temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Carefully and slowly warm the reaction mixture to a temperature that allows for the controlled decomposition of the diazonium salt and reaction with methanol (e.g., 40-50 °C). The evolution of nitrogen gas should be monitored and controlled.
-
After gas evolution ceases, cool the mixture and quench by pouring it onto ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude this compound by vacuum distillation or column chromatography.
Scale-up Considerations and Safety:
-
Diazonium Salt Instability: Diazonium salts can be explosive when isolated in a dry state. This synthesis should always be performed in solution, and the intermediate should be consumed in situ.
-
Temperature Control: Strict temperature control (0-5 °C) during diazotization is critical to prevent premature decomposition of the diazonium salt and the formation of hazardous byproducts.[7]
-
Gas Evolution: The decomposition of the diazonium salt releases a large volume of nitrogen gas. The reactor must be equipped with adequate venting and pressure relief systems. The rate of heating must be carefully controlled to manage the rate of gas evolution.
-
Quenching: A well-defined and tested quenching procedure is essential to safely destroy any unreacted diazonium salt.
-
Continuous Flow Chemistry: For larger scales, consider the use of a continuous flow reactor for the diazotization and subsequent reaction. This technology offers significantly improved safety by minimizing the volume of hazardous intermediates at any given time.
Critical Process Parameters for Diazotization:
Caption: Critical process parameters for safe diazotization scale-up.
Quantitative Data:
| Parameter | Value | Reference |
| 2-Amino-4-bromothiazole | 1.0 eq | [9][10] |
| Sodium Nitrite | 1.1 eq | [9][10] |
| Acid | H2SO4 or HBF4 | [9][10] |
| Solvent | Methanol | [9][10] |
| Diazotization Temperature | 0-5 °C | [7] |
| Reaction Temperature | 40-50 °C | [9][10] |
| Reaction Time | 1-3 h | [9][10] |
| Typical Yield | 50-70% | [9][10] |
Conclusion
The successful scale-up synthesis of this compound is achievable through a well-defined, three-step process. Careful attention to process parameters, particularly temperature control, reagent addition rates, and mixing, is crucial at each stage. The diazotization step requires the most stringent safety protocols due to the inherent instability of the diazonium salt intermediate. By implementing the detailed protocols and considering the scale-up recommendations outlined in these application notes, researchers and drug development professionals can safely and efficiently produce this valuable synthetic building block on a larger scale. The use of modern technologies such as continuous flow chemistry should be strongly considered for enhancing the safety and efficiency of the most hazardous steps.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 8. Sciencemadness Discussion Board - Diazotization safety - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Monitoring 4-Bromo-2-methoxythiazole Reactions by TLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxythiazole is a heterocyclic building block of interest in medicinal chemistry and drug development. The thiazole ring is a common scaffold in many biologically active compounds. Effective and efficient monitoring of chemical reactions involving this compound is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. This document provides detailed application notes and protocols for monitoring reactions of this compound using two common analytical techniques: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and widely used technique for the qualitative monitoring of organic reactions. It allows for the simultaneous analysis of the starting material, reaction mixture, and product, providing a visual assessment of the reaction's progress.
Protocol: TLC Analysis of a Suzuki Coupling Reaction
This protocol describes the monitoring of a representative Suzuki coupling reaction where this compound is a reactant.
Reaction:
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (mobile phase): e.g., Hexane and Ethyl Acetate
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Eluent Preparation: Prepare a suitable mobile phase. For thiazole derivatives, a good starting point is a mixture of hexane and ethyl acetate. Begin with a ratio of 4:1 (Hexane:Ethyl Acetate) and adjust the polarity based on the observed separation.
-
Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Spotting:
-
On the starting line, apply a small spot of the starting material (this compound) solution (SM lane).
-
Apply a small spot of the reaction mixture at different time points (e.g., t = 0, 1h, 2h, etc.) (RXN lane).
-
If an authentic sample of the product is available, spot it as well (P lane).
-
A co-spot (spotting the starting material and reaction mixture on the same point) can be useful for confirming the identity of the starting material spot in the reaction mixture.
-
-
Development: Place the TLC plate in the developing chamber containing the eluent, ensuring the eluent level is below the starting line. Cover the chamber and allow the solvent front to ascend the plate.
-
Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining solution.
-
Interpretation: The progress of the reaction is monitored by the disappearance of the starting material spot and the appearance of the product spot in the RXN lane over time. The reaction is considered complete when the starting material spot is no longer visible.
Data Presentation: TLC Parameters
| Compound | Typical Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf Value | Visualization Method |
| This compound | 4:1 | ~0.4 - 0.6 | UV (254 nm) |
| Arylboronic acid | 4:1 | Varies (often polar) | UV (254 nm) / Stain |
| 4-Aryl-2-methoxythiazole | 4:1 | ~0.3 - 0.5 | UV (254 nm) |
Note: Rf values are indicative and can vary based on the specific TLC plate, chamber saturation, and temperature.
Workflow for TLC Monitoring
Caption: Workflow for monitoring a chemical reaction using TLC.
II. Reaction Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[1] It provides information on the retention time of a compound and its mass-to-charge ratio (m/z), allowing for both qualitative and quantitative analysis of reaction mixtures.[2]
Protocol: LC-MS Analysis
This protocol provides a general starting point for the LC-MS analysis of reactions involving this compound. Method optimization will be required for specific applications.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample vials.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1-10 µg/mL.
-
LC Method:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize for the specific instrument.
-
-
Data Analysis:
-
Monitor the total ion chromatogram (TIC).
-
Extract ion chromatograms (EICs) for the expected m/z values of the starting material and product to track their relative abundance over time.
-
Data Presentation: LC-MS Parameters
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]+ (m/z) |
| This compound | C4H4BrNOS | 192.9197 | 193.9270, 195.9250 (79Br, 81Br) |
| 4-Phenyl-2-methoxythiazole (Example Product) | C10H9NOS | 191.0405 | 192.0478 |
Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (for 79Br and 81Br).
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis of a reaction mixture.
III. Summary and Best Practices
-
Complementary Techniques: TLC is ideal for rapid, real-time reaction checks at the bench, while LC-MS provides more detailed quantitative information and mass confirmation of products and byproducts.
-
Method Development: The protocols provided are starting points. Optimization of the TLC eluent and LC gradient is essential for achieving good separation for a specific reaction.
-
Reference Standards: Whenever possible, use authentic standards of the starting material and product to confirm their identity by TLC (Rf) and LC-MS (retention time and m/z).
-
Data Interpretation: In TLC, the relative intensity of the spots gives a qualitative indication of the reaction progress. In LC-MS, the peak areas in the EICs can be used for semi-quantitative analysis of the relative amounts of reactants and products.
References
4-Bromo-2-methoxythiazole: A Versatile Building Block for Organic Synthesis
Introduction
4-Bromo-2-methoxythiazole is a key heterocyclic building block that offers significant potential in the fields of medicinal chemistry and materials science. The thiazole motif is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the 4-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. Furthermore, the methoxy group at the 2-position can influence the electronic properties of the thiazole ring, potentially modulating the biological activity and physicochemical properties of its derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄H₄BrNOS |
| Molecular Weight | 194.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 240816-35-7 |
Applications in Organic Synthesis
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. These reactions allow for the formation of new carbon-carbon bonds at the C4-position of the thiazole ring, providing access to a wide array of substituted thiazole derivatives.
The reactivity of the C-Br bond at the 4-position is influenced by the electron-donating methoxy group at the 2-position. This substituent can increase the electron density of the thiazole ring, which may affect the rate-determining oxidative addition step in the catalytic cycle of cross-coupling reactions. Researchers should consider that reaction conditions may require optimization compared to thiazoles bearing electron-withdrawing groups.
General Workflow for Cross-Coupling Reactions
The following diagram illustrates a generalized workflow for the functionalization of this compound via palladium-catalyzed cross-coupling reactions.
Functionalization of this compound.
Experimental Protocols
The following protocols are based on established procedures for cross-coupling reactions of 4-bromothiazole derivatives and should be considered as a starting point for optimization with this compound. [1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and a boronic acid or its ester derivative.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Analogous Systems):
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 70-80 |
Stille Coupling
The Stille coupling utilizes an organotin reagent to form a C-C bond with an organic halide. [1][2][3] Reaction Scheme:
Materials:
-
This compound
-
Organostannane reagent (e.g., Aryl-Sn(Bu)₃, 1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)
-
Optional: Additive (e.g., CuI, LiCl)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane reagent (1.1 eq) in the anhydrous, degassed solvent.
-
Add the palladium catalyst. If using an additive, add it at this stage.
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute with an organic solvent.
-
Wash the solution with aqueous KF (to remove tin byproducts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Analogous 4-Bromothiazole Systems): [1][2]
| Entry | Organostannane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenyl-Sn(Bu)₃ | Pd(PPh₃)₄ | Toluene | 110 | 12 | 58-62 |
| 2 | 2-Thienyl-Sn(Bu)₃ | Pd(PPh₃)₄ | Toluene | 110 | 12 | 60 |
| 3 | (E)-Hex-1-enyl-Sn(Bu)₃ | Pd(PPh₃)₄ | Toluene | 110 | 12 | 59 |
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. [1][2] Reaction Scheme:
Materials:
-
This compound
-
Organozinc reagent (prepared in situ or from a commercial source, 1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst in the anhydrous, degassed solvent.
-
Slowly add the organozinc reagent solution at room temperature or as required by the specific reagent's stability.
-
Stir the reaction at room temperature or heat to 40-80 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Analogous 4-Bromothiazole Systems): [1][2]
| Entry | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenyl-ZnCl | PdCl₂(PPh₃)₂ | THF | 65 | 4 | 92 |
| 2 | Isopropyl-ZnCl | PdCl₂(PPh₃)₂ | THF | 65 | 4 | 97 |
| 3 | Cyclohexyl-ZnCl | PdCl₂(PPh₃)₂ | THF | 65 | 4 | 95 |
Signaling Pathways and Applications in Drug Discovery
Thiazole-containing compounds are known to interact with a variety of biological targets, including kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The ability to functionalize the 4-position of the 2-methoxythiazole core allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against various kinases.
The diagram below illustrates a simplified kinase signaling pathway that can be targeted by inhibitors derived from this compound.
Targeting kinase pathways with thiazole derivatives.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of functionalized thiazole derivatives. Its utility in palladium-catalyzed cross-coupling reactions provides a powerful platform for the generation of compound libraries for drug discovery and materials science. The provided protocols and data, based on analogous systems, offer a solid starting point for researchers to explore the full potential of this important synthetic intermediate. Careful optimization of reaction conditions is recommended to account for the electronic influence of the 2-methoxy substituent.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2-methoxythiazole
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling yield of 4-Bromo-2-methoxythiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and side reactions when performing Suzuki coupling with this compound?
When coupling this compound, researchers may encounter several common issues that can lead to low yields. The primary challenges include:
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the thiazole ring can coordinate to the palladium catalyst, forming inactive or less active species. This is a common issue with nitrogen-containing heterocycles.[1][2][3]
-
Protodeboronation: This is a significant side reaction where the boronic acid coupling partner loses its boronic acid moiety, replacing it with a hydrogen atom.[4] This is particularly prevalent with heteroaryl boronic acids and when using aqueous bases.[2][5][6]
-
Homocoupling: The self-coupling of the boronic acid partner to form a biaryl byproduct. This is often exacerbated by the presence of oxygen in the reaction mixture.[2]
-
Hydrolysis of the 2-methoxy group: While the methoxy group on the thiazole is generally stable, harsh basic conditions or prolonged heating in aqueous media could potentially lead to its cleavage. Using milder bases and anhydrous conditions can mitigate this risk.[7]
Q2: How do I select the optimal palladium catalyst and ligand for this specific substrate?
The choice of catalyst and ligand is critical for success. While standard catalysts can work, the electron-rich and potentially coordinating nature of the thiazole ring often necessitates more specialized systems.
-
Standard Catalysts: For simple, reactive boronic acids, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ might be sufficient. These are good starting points for initial screening.[8]
-
Advanced Ligand Systems: For more challenging couplings, or when initial attempts yield poor results, using bulky, electron-rich phosphine ligands (Buchwald ligands) is highly recommended.[8][9] These ligands accelerate the rate-limiting oxidative addition step and stabilize the palladium center, preventing deactivation.[1][10] Catalyst systems combining a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or P(t-Bu)₃ often provide superior results.[11][12]
Table 1: Catalyst and Ligand Selection Guide
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Characteristics & Best Use Cases |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 2-5% | General-purpose, commercially available. Good for initial screening with simple substrates. |
| Pd(dppf)Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 1-3% | Robust and common catalyst. Effective for a range of aryl and heteroaryl couplings.[8] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Palladium(II) acetate / Tris(dibenzylideneacetone)dipalladium(0) | 0.5-2% | Precursors used with added phosphine ligands. Offers flexibility in tuning reactivity.[11] |
| N/A | Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | 1-2x Ligand:Pd ratio | Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst deactivation. Highly effective for challenging heteroaryl substrates like this compound.[1] |
| N/A | Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) | 1-2x Ligand:Pd ratio | Highly electron-donating and effective for coupling unreactive halides.[11] |
Q3: Which base and solvent combination is recommended for starting my optimization?
The base and solvent system plays a crucial role in the reaction's success, influencing both the reaction rate and the prevalence of side reactions.
A reliable starting point for the Suzuki coupling of this compound is potassium phosphate (K₃PO₄) as the base in a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) at a temperature of 80-110 °C.[13]
-
Bases: Inorganic bases are most common. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. Carbonates like K₂CO₃ and Na₂CO₃ are widely used but may be less effective for difficult substrates.[14][15] Fluoride bases like CsF or KF can be beneficial, especially in minimizing protodeboronation.[7][16]
-
Solvents: Anhydrous polar aprotic solvents like dioxane, THF, or DMF are frequently used.[14] The addition of water is often necessary to solubilize the inorganic base and facilitate the transmetalation step, though it can increase the risk of protodeboronation and hydrolysis.[2][17]
Table 2: Base and Solvent Screening Guide
| Base | Solvent System | Typical Temp (°C) | Advantages | Potential Issues |
| K₃PO₄ | Dioxane / H₂O (4:1) | 80-110 | Strong, effective base for many heteroaryl couplings.[13] | Aqueous nature can promote protodeboronation. |
| Cs₂CO₃ | Dioxane or Toluene | 80-110 | Highly effective, often provides higher yields for difficult substrates. | More expensive. |
| K₂CO₃ / Na₂CO₃ | DME / H₂O or Toluene / H₂O | 80-100 | Inexpensive and widely used. | May not be strong enough for challenging couplings. |
| CsF | Isopropanol or THF (anhydrous) | 70-90 | Can significantly minimize protodeboronation of sensitive boronic acids.[16] | May require anhydrous conditions. |
Troubleshooting Guide
Problem: My reaction shows very low or no conversion of the starting material.
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Problem: I am observing significant byproduct formation (e.g., debromination, homocoupling).
Byproduct formation indicates that while the catalyst is active, undesirable reaction pathways are competing with the desired cross-coupling.
-
To Minimize Homocoupling: The primary cause of boronic acid homocoupling is the presence of oxygen.
-
Degas Rigorously: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[2]
-
Maintain Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas and maintain this atmosphere throughout the reaction.
-
-
To Minimize Protodeboronation: This side reaction degrades your nucleophile.
-
Use a More Stable Boron Reagent: Switch from a boronic acid to its corresponding pinacol boronic ester (Bpin) or a trifluoroborate salt.[2][18] These are generally more stable.
-
Modify Base/Solvent: Use a milder, non-aqueous base like CsF or KF in an anhydrous solvent like THF or isopropanol.[16]
-
Limit Water: If water is necessary, use the minimum amount required to achieve solubility of the base.
-
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
Note: This is a generalized starting procedure. Optimization of the catalyst, ligand, base, solvent, and temperature is likely necessary for specific boronic acid partners.
Reaction Setup:
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2–1.5 eq.), the base (e.g., K₃PO₄, 2.0–3.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 1.2-2.4 mol%).
-
Seal the vessel with a rubber septum or screw cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition and Reaction:
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe. The final concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the specified time (typically 4–24 hours).
Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving three key steps. Understanding this cycle is fundamental to troubleshooting the reaction.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Yoneda Labs [yonedalabs.com]
Technical Support Center: Suzuki Coupling of 4-Bromo-2-methoxythiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 4-Bromo-2-methoxythiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Suzuki coupling of this compound?
A1: The most frequently encountered byproducts in the Suzuki coupling of this compound are:
-
Homocoupling of the boronic acid/ester: This results in the formation of a symmetrical biaryl derived from the boronic acid coupling partner. This side reaction can be mediated by the presence of oxygen or by the palladium(II) precatalyst.
-
Debromination of this compound: This leads to the formation of 2-methoxythiazole, which reduces the yield of the desired cross-coupled product. This is a common issue with electron-rich bromoheterocycles.
-
Protodeboronation of the boronic acid/ester: This involves the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. This side reaction is often catalyzed by the base present in the reaction mixture.[1]
Q2: What causes the formation of these byproducts?
A2: The formation of these byproducts is influenced by several factors:
-
Homocoupling: Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid. Alternatively, the Pd(II) precatalyst can directly react with the boronic acid to form the homocoupled product before the catalytic cycle is fully established.
-
Debromination: This can occur through various pathways, including hydrodehalogenation where a hydride source (which can be derived from the solvent, base, or additives) replaces the bromine atom on the thiazole ring, often facilitated by the palladium catalyst. The electron-donating methoxy group on the thiazole ring can increase the electron density at the carbon bearing the bromine, potentially making it more susceptible to certain debromination pathways.
-
Protodeboronation: This is often a base-catalyzed process where a proton source (like water or alcohol) reacts with the boronic acid, leading to the cleavage of the carbon-boron bond.[1] The stability of the boronic acid itself is also a critical factor.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation requires careful optimization of the reaction conditions. Key strategies include:
-
Rigorous exclusion of oxygen: Degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxygen-mediated homocoupling.
-
Choice of palladium source and ligand: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates the active Pd(0) species can reduce Pd(II)-mediated homocoupling. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can often improve the rate of the desired cross-coupling relative to side reactions.
-
Selection of base and solvent: The choice of base can significantly impact the extent of protodeboronation. Weaker bases or the use of fluoride ions (e.g., CsF or KF) can sometimes be beneficial. Anhydrous solvents should be used to minimize water-mediated side reactions.
-
Reaction temperature and time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of byproduct formation, although this may also affect the rate of the desired reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of boronic acid homocoupling product | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst that is slow to reduce to Pd(0). 3. High concentration of boronic acid. | 1. Thoroughly degas all solvents and reagents. Use Schlenk techniques or a glovebox. 2. Use a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a pre-catalyst known for rapid activation. 3. Consider slow addition of the boronic acid to the reaction mixture. |
| Significant formation of 2-methoxythiazole (debromination) | 1. Presence of a hydride source (e.g., water, alcohol, or certain bases). 2. Inefficient oxidative addition of the Pd(0) to the C-Br bond. 3. Use of a catalyst system that favors hydrodehalogenation. | 1. Use anhydrous solvents and reagents. Consider using a non-protic solvent and a non-hydroxide base. 2. Employ a more electron-rich and bulky ligand to promote oxidative addition. 3. Screen different palladium catalysts and ligands. For electron-rich heterocycles, ligands like SPhos or XPhos can be effective. |
| Low yield due to protodeboronation of the boronic acid | 1. Use of a strong base. 2. Presence of water or other protic species. 3. Instability of the boronic acid under the reaction conditions. | 1. Use a milder base such as K₂CO₃, CsF, or K₃PO₄. 2. Ensure all reagents and solvents are anhydrous. 3. Consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable. |
| No or low conversion of starting materials | 1. Inactive catalyst. 2. Inappropriate reaction conditions (temperature, solvent, base). 3. Poor quality of reagents. | 1. Use a fresh batch of catalyst and ensure it is handled under inert conditions. 2. Screen different solvents, bases, and reaction temperatures. Microwave heating can sometimes improve yields for difficult couplings.[2] 3. Verify the purity of starting materials and boronic acid. |
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki coupling of this compound. Note: This is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Byproducts Noted |
| 4-Bromo-2-acetylthiazole | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85 | Low levels of homocoupling |
| 2-Bromo-4-methylthiazole | 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 92 | Trace debromination |
| 4-Bromobenzothiazole | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF | 110 | 88 | Not specified |
Visualizations
Suzuki Coupling Catalytic Cycle and Competing Byproduct Pathways
Caption: Suzuki coupling cycle and major byproduct pathways.
Troubleshooting Workflow for Low Yield in this compound Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
References
Technical Support Center: Synthesis of 4-Bromo-2-methoxythiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-2-methoxythiazole. The content is designed to address common issues, particularly low reaction yields, and to provide actionable solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound?
A common and effective method is the selective nucleophilic aromatic substitution (SNAr) on 2,4-dibromothiazole. In this reaction, the bromine atom at the C2 position is more susceptible to nucleophilic attack than the bromine at the C4 position.[1][2] Therefore, reacting 2,4-dibromothiazole with a controlled amount of sodium methoxide selectively displaces the C2-bromine, yielding this compound.
Q2: I am experiencing a significantly low yield in my synthesis of this compound from 2,4-dibromothiazole. What are the common causes?
Low yields can stem from several factors including suboptimal reaction conditions, poor reagent quality, or side reactions.[3] Key areas to investigate are the reactivity of your sodium methoxide, the presence of moisture in the reaction, the reaction temperature, and the potential for byproduct formation. A systematic troubleshooting approach is recommended to identify and resolve the specific cause.
Q3: My TLC and NMR analysis shows a large amount of unreacted 2,4-dibromothiazole. How can I improve the conversion rate?
The presence of significant starting material indicates an incomplete reaction.[4] To drive the reaction to completion, consider the following:
-
Reagent Quality: Ensure your sodium methoxide is fresh and has not decomposed due to exposure to air or moisture.
-
Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of sodium methoxide to ensure the full conversion of the starting material.
-
Reaction Time & Temperature: If the reaction is proceeding slowly, you can try moderately increasing the reaction time or temperature. Monitor the progress closely using TLC to avoid the formation of byproducts.[4]
Q4: My final product is contaminated with 2,4-dimethoxythiazole. How can I prevent the formation of this byproduct?
The formation of 2,4-dimethoxythiazole is a result of a second substitution reaction where the bromine at the C4 position is also replaced by a methoxy group. To minimize this side reaction:
-
Control Stoichiometry: Use no more than 1.05 - 1.1 equivalents of sodium methoxide. An excess of the nucleophile will promote the di-substitution.[5]
-
Temperature Control: Maintain a controlled, and if necessary, lower reaction temperature. Higher temperatures can provide the activation energy needed for the less favorable C4-substitution.[5]
-
Slow Addition: Add the sodium methoxide solution slowly to the reaction mixture to maintain a low concentration of the nucleophile, which favors the more reactive C2 position.[5]
Q5: What is the recommended method for purifying the crude this compound?
The most effective methods for purification are column chromatography and recrystallization.
-
Column Chromatography: Use silica gel as the stationary phase. An optimal eluent system, often a mixture of ethyl acetate and hexane, should be determined by TLC to achieve good separation between the desired product and any impurities.[6] The product should have an Rf value between 0.2 and 0.4 for effective separation.[6]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[3] Test various solvents to find one in which the product is soluble when hot but sparingly soluble when cold.[6]
Q6: I attempted to brominate 2-methoxythiazole directly, but I'm getting a mixture of isomers and low yield. Why is this happening?
Direct bromination of substituted thiazoles can be problematic due to issues with regioselectivity.[7] The methoxy group at the C2 position is an activating group, but the thiazole ring itself has complex electronic properties. Electrophilic substitution (bromination) can occur at either the C4 or C5 position, often resulting in an inseparable mixture of 4-bromo and 5-bromo isomers.[8] The reaction conditions, including the choice of brominating agent (e.g., NBS vs. Br₂), solvent, and temperature, can influence the ratio of these isomers, but achieving high selectivity for the 4-position is challenging.[5][8] For this reason, the SNAr route starting from 2,4-dibromothiazole is generally preferred for a more controlled and selective synthesis.
Troubleshooting Guide: Low Yield
The following table summarizes common issues encountered during the synthesis of this compound via the methoxylation of 2,4-dibromothiazole.
| Observation (TLC/NMR) | Potential Cause | Recommended Solution |
| High amount of starting material (2,4-dibromothiazole) remains. | 1. Inactive sodium methoxide.2. Insufficient amount of sodium methoxide.3. Reaction time is too short or temperature is too low. | 1. Use freshly prepared or properly stored sodium methoxide.2. Use a slight excess (1.1 eq) of sodium methoxide.3. Increase reaction time and/or temperature moderately, while monitoring via TLC.[4] |
| Presence of a significant byproduct peak (likely 2,4-dimethoxythiazole). | 1. Excess sodium methoxide used.2. Reaction temperature is too high.3. Prolonged reaction time after starting material is consumed. | 1. Use a stoichiometric amount or only a slight excess (≤ 1.1 eq) of sodium methoxide.[5]2. Lower the reaction temperature.3. Monitor the reaction closely and quench it once the starting material is consumed. |
| A complex mixture of unidentified products. | 1. Presence of water in the reaction (hydrolysis).2. Degradation of starting material or product.3. Reagents are impure. | 1. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).2. Avoid excessively high temperatures or prolonged reaction times.3. Verify the purity of starting materials (2,4-dibromothiazole) by NMR or GC-MS. |
| Low recovery of product after workup and purification. | 1. Product loss during aqueous extraction.2. Suboptimal purification conditions. | 1. Perform multiple extractions with the organic solvent to maximize recovery.2. Optimize the eluent system for column chromatography to ensure good separation without excessive band broadening.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
This protocol details the synthesis from 2,4-dibromothiazole and sodium methoxide.
Materials:
-
2,4-Dibromothiazole (1.0 eq)
-
Sodium methoxide (1.1 eq)
-
Anhydrous Methanol (or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.1 eq) to the stirred solution. The sodium methoxide can be added as a solid portion-wise or as a solution in anhydrous methanol.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench the mixture by adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Synthetic Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low reaction yields.
Caption: Troubleshooting flowchart for low yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Bromination of thiazoles - quite problematic - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
Technical Support Center: Purification of 4-Bromo-2-methoxythiazole
Welcome to the technical support center for the purification of 4-Bromo-2-methoxythiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and suggested solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The chosen solvent system has too high a solubility for the compound at low temperatures.[1] | - Test a range of solvent systems with varying polarities. - Consider a co-solvent system (e.g., hexane/ethyl acetate, n-Hexane/acetone) to fine-tune solubility.[2] - Ensure the solution is sufficiently cooled in an ice bath and allowed adequate time for crystallization.[1][3] |
| The compound is precipitating as an oil instead of crystals. | - Try a slower cooling rate.[1] - Add a small seed crystal of the pure compound to induce proper crystallization.[1][3] - Ensure the solvent is free from impurities that could inhibit crystallization.[1] | |
| Co-elution of Impurities in Column Chromatography | The polarity of the mobile phase is too high, causing impurities to travel with the product.[1] | - Gradually decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).[1] - Use a shallower gradient or isocratic elution with an optimized solvent mixture.[1] |
| The stationary phase is not providing adequate separation.[1] | - Consider using a different stationary phase (e.g., alumina instead of silica gel).[1] - Ensure proper packing of the column to avoid channeling.[1] | |
| Product Degradation During Purification | The compound may be sensitive to heat or prolonged exposure to the stationary phase. | - For chromatography, use a faster flow rate if separation allows.[1] - For recrystallization, minimize the time the compound is heated in the solvent. |
| Incomplete Removal of Starting Materials or Reagents | The polarity of the starting material is very similar to the product. | - Optimize the column chromatography gradient to achieve better separation. - Consider a different purification technique, such as preparative HPLC. |
| Reagents are not fully quenched or removed during the work-up. | - Ensure the aqueous work-up is thorough. Use appropriate washes (e.g., saturated sodium bicarbonate for acidic impurities, brine for water). |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take before attempting a large-scale purification of this compound?
A1: Before proceeding with a large-scale purification, it is crucial to perform small-scale trials to determine the optimal conditions. This includes screening for a suitable recrystallization solvent or developing an appropriate mobile phase for column chromatography using Thin Layer Chromatography (TLC). An ideal TLC eluent system will show good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4.[1]
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][4][5] For compounds like this compound, which has both polar (methoxy, thiazole) and non-polar (bromo) characteristics, a co-solvent system is often effective. Common systems to try include heptane/ethyl acetate or hexane/ethyl acetate.[2][6] Start by dissolving the crude product in a minimal amount of the more polar solvent (ethyl acetate) at an elevated temperature and then slowly add the non-polar solvent (hexane or heptane) until the solution becomes cloudy. Reheat to dissolve and then cool slowly.[2]
Q3: What is a typical mobile phase for the column chromatography of this compound on silica gel?
A3: A common starting point for column chromatography on silica gel would be a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[1] The exact ratio should be determined by TLC analysis first. A gradient elution, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, is often effective for separating a range of impurities.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for a quantitative analysis of purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will help in confirming the structure and identifying any residual impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point range suggests high purity.[1][3]
Q5: What are the recommended storage conditions for purified this compound?
A5: While some sources suggest room temperature storage[7], it is generally good practice for halogenated heterocyclic compounds to be stored in a cool, well-ventilated place, away from light and moisture to prevent degradation. For long-term storage, refrigeration may be advisable.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., hexane, ethyl acetate, ethanol, acetone, and mixtures thereof) at room temperature and at their boiling points. The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.[3][5]
-
Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1][3]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]
General Column Chromatography Protocol
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). The ideal system will provide good separation between the product and impurities.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pack the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.[1][8]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent (like dichloromethane) and load it onto the top of the silica gel bed.[1]
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with the less polar solvent mixture and gradually increase the polarity. Collect fractions in separate test tubes or flasks.[1]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. calpaclab.com [calpaclab.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Column Chromatography of 4-Bromo-2-methoxythiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-bromo-2-methoxythiazole and its derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the standard stationary phase for purifying this compound derivatives? A1: The most common stationary phase for the column chromatography of this compound and related derivatives is silica gel (60 Å, 230-400 mesh).[1] Due to the slightly acidic nature of silica gel, it is effective for a wide range of moderately polar to nonpolar compounds.[1] For derivatives that are particularly sensitive to acid or are strongly basic, neutral alumina may be considered as an alternative stationary phase.[1][2]
Q2: Which mobile phase systems are recommended for the purification of these compounds? A2: A common starting point for developing a mobile phase system is a mixture of a non-polar solvent and a more polar solvent.[2][3] Typical systems include:
-
Hexane/Ethyl Acetate
-
Petroleum Ether/Ethyl Acetate
-
Dichloromethane/Methanol
The optimal ratio of these solvents should be determined by preliminary Thin-Layer Chromatography (TLC) analysis.[2][3]
Q3: How do I select the optimal solvent system using TLC? A3: To select the best eluent, run several TLC plates with your crude sample in different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). The ideal solvent system will provide good separation between your target compound and impurities, with the Rf value of the desired product falling between 0.2 and 0.4.[2][3] This Rf range typically ensures an efficient and effective separation on a column.
Q4: My compound is streaking on the TLC plate and column. What could be the cause and how can I fix it? A4: Streaking is often observed with nitrogen-containing heterocyclic compounds due to their basicity, which leads to strong, non-ideal interactions with the acidic silanol groups on the silica gel surface. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide in the polar solvent component (e.g., methanol), to your mobile phase.[3][4] This neutralizes the acidic sites on the silica, leading to sharper bands and improved separation.
Q5: What are the potential signs of product degradation on the column, and how can it be prevented? A5: this compound derivatives can be sensitive to the acidic environment of silica gel, potentially leading to degradation. Signs of degradation include the appearance of new, unexpected spots on TLC analysis of the collected fractions or low overall recovery of the desired product. To minimize degradation, you can deactivate the silica gel by pre-treating it with triethylamine or work at a faster flow rate to reduce the compound's residence time on the column.[2] If degradation persists, switching to a less acidic stationary phase like neutral alumina may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound derivatives.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Separation | Inappropriate Mobile Phase Polarity: The eluent is either too polar (all compounds elute together) or not polar enough (compounds remain at the top of the column). | Optimize via TLC: Re-evaluate your solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound.[2][3] If separation is still poor, try a different solvent system (e.g., switch from Hexane/EtOAc to Dichloromethane/Methanol). |
| Column Overloading: Too much crude material was loaded onto the column. | Reduce Load: As a general rule, use 25-50 g of silica gel for every 1 g of crude product.[1][3] For difficult separations, a higher ratio (up to 100:1) may be necessary. | |
| Improper Column Packing: The presence of channels or cracks in the silica bed leads to an uneven flow of the mobile phase. | Repack the Column: Ensure the silica gel is packed as a uniform slurry, free of air bubbles. Gently tap the column during packing to settle the stationary phase evenly.[1][2] | |
| Product Elutes with Tailing | Strong Analyte-Stationary Phase Interaction: The basic nature of the thiazole ring interacts strongly with acidic silica gel. | Add a Basic Modifier: Incorporate 0.1-1% triethylamine or a small amount of ammonium hydroxide into your eluent system to improve peak shape.[3] |
| Compound is Sparingly Soluble in Eluent: The compound may precipitate at the top of the column and re-dissolve slowly as the eluent passes, causing tailing. | Improve Solubility: Ensure the compound is fully dissolved before loading. If necessary, use a "stronger" solvent to load the sample (dry loading is preferred in this case), or slightly increase the polarity of the initial mobile phase. | |
| Low Recovery of Product | Product Degradation: The compound may be unstable on silica gel. | Deactivate Silica: Flush the column with the eluent containing 1% triethylamine before loading the sample. Alternatively, use a less acidic stationary phase like neutral alumina.[2] |
| Irreversible Adsorption: The compound is too polar and binds irreversibly to the stationary phase. | Increase Eluent Polarity: Use a steep gradient of a highly polar solvent system (e.g., up to 10-20% Methanol in Dichloromethane).[4] If the product still doesn't elute, reverse-phase chromatography may be a better option. | |
| Product is Volatile: The product may be lost during solvent removal. | Careful Evaporation: Use a rotary evaporator at a controlled temperature and pressure. Avoid prolonged exposure to high vacuum. | |
| Unexpected Co-elution of Impurities | Incorrect Isocratic Elution: A single solvent system may not be sufficient to separate compounds with very similar polarities. | Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity by adding more of the polar solvent. This will improve the resolution between closely eluting compounds. |
| Formation of Isomers: The synthesis may have produced isomers with very similar properties to the target compound. | Try Alternative Systems: Experiment with different solvent systems that may offer different selectivity. For very difficult separations, preparative HPLC may be required. |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., Hexane:Ethyl Acetate mixtures from 95:5 to 70:30).
-
Visualize the spots using a UV lamp (254 nm).
-
Select the solvent system that gives the target compound an Rf value between 0.2 and 0.4.[2][3]
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel (25-50 times the weight of the crude product) in the initial, least polar eluent.[1][3]
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a protective layer of sand on top of the packed silica.
-
Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.[1]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution, collecting fractions in test tubes.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Workflow and Logic Diagrams
Below is a troubleshooting workflow for common column chromatography issues encountered with this compound derivatives.
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Recrystallization of 4-Bromo-2-methoxythiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of 4-bromo-2-methoxythiazole derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound derivatives, offering potential causes and solutions in a structured question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. The solution is not saturated enough: Too much solvent was used.[1][2][3] 2. The compound is too soluble in the chosen solvent. [4] 3. The solution is supersaturated: Crystal nucleation has not initiated.[1] 4. Cooling is happening too quickly. [2][4] | 1. Reduce solvent volume: Gently heat the solution to boil off some of the solvent and then allow it to cool again.[2] 2. Induce crystallization: a. Gently scratch the inside of the flask with a glass rod at the solution's surface.[1][4] b. Add a seed crystal of the pure compound if available.[1][4] c. Cool the flask in an ice-salt bath to a lower temperature.[5] 3. Slow down the cooling process: Insulate the flask by placing it on a wooden block or paper towels and cover it to trap heat.[2] |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. [1][4] 2. The compound is significantly impure. [1] 3. The solution is cooling too rapidly. [4] | 1. Reheat and adjust: Reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent (e.g., ethanol) to lower the saturation point, then allow for slower cooling.[6] 2. Change the solvent system: a. Use a lower-boiling point solvent.[4] b. Consider a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" anti-solvent (like water or hexane) dropwise at an elevated temperature until turbidity appears, then clarify with a few drops of the "good" solvent and cool slowly.[6] |
| The recrystallization yield is very low. | 1. Excessive amount of solvent was used: A significant portion of the product remains in the mother liquor.[3][6] 2. Premature crystallization during hot filtration. [6] 3. Incomplete crystallization due to insufficient cooling. [6] 4. Washing the collected crystals with warm solvent. [6] | 1. Minimize solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude material.[3] 2. Prevent premature crystallization: Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.[6] 3. Maximize crystal formation: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes.[5] 4. Proper washing technique: Wash the crystals with a minimal amount of ice-cold solvent.[6] |
| The recrystallized product is still impure. | 1. The chosen solvent is not appropriate for the impurities: The impurities have similar solubility to the desired compound in that solvent. 2. Crystallization occurred too quickly: Impurities were trapped within the crystal lattice. | 1. Perform a second recrystallization: Use a different solvent system with different polarity.[4] 2. Use activated charcoal: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration.[2] 3. Ensure slow cooling: Allow the solution to cool to room temperature without disturbance before moving it to an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound derivatives?
A1: For thiazole derivatives, polar protic solvents are often a good starting point.[4] Based on the properties of similar heterocyclic compounds, a mixed solvent system of ethanol and water is highly recommended. This compound derivatives are expected to have good solubility in hot ethanol and poor solubility in cold water, which is an ideal characteristic for effective recrystallization. Other potential solvents include methanol or isopropanol, either alone or in a mixed system with an anti-solvent like water or hexane.[6]
Q2: How do I perform a small-scale solubility test to find the right solvent?
A2: Place a small amount of your crude compound (about 20-30 mg) into a small test tube. Add a few drops of the solvent and see if it dissolves at room temperature. If it dissolves, the solvent is likely too good. If it doesn't dissolve, heat the test tube gently. A good recrystallization solvent will dissolve the compound when hot but not when cold.
Q3: What should I do if my compound is insoluble in all single solvents I test?
A3: If a single solvent is not effective, a mixed solvent system is the next logical step. Choose a pair of miscible solvents where your compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent). Dissolve the crude product in a minimum amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q4: Is it necessary to perform a hot filtration?
A4: A hot filtration step is necessary if there are insoluble impurities (e.g., dust, sand) or if you have used a decolorizing agent like activated charcoal. This step removes impurities that do not dissolve in the hot recrystallization solvent. If your hot solution is completely clear, you may be able to skip this step.
Experimental Protocol: Recrystallization of a this compound Derivative
This protocol provides a detailed methodology for the recrystallization of a generic this compound derivative using an ethanol-water mixed solvent system.
1. Dissolution:
-
Place the crude this compound derivative into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of ethanol.
-
Heat the mixture on a hot plate with stirring until the solvent begins to boil and the solid dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution.
2. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes while stirring.
3. Hot Filtration (if necessary):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This removes insoluble impurities and activated charcoal.
4. Inducing Crystallization:
-
While the filtrate is still hot, add deionized water (the anti-solvent) dropwise until the solution becomes faintly cloudy, indicating saturation.
-
Add a few drops of hot ethanol to redissolve the precipitate and ensure the solution is clear again.
5. Cooling and Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol-water mixture to remove any remaining soluble impurities.
7. Drying:
-
Allow the crystals to dry on the filter paper with the vacuum on for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the compound's melting point.
Data Presentation
The following table presents illustrative data for a typical recrystallization of a this compound derivative. Note that optimal conditions may vary depending on the specific derivative.
| Parameter | Value |
| Starting Material | Crude 4-bromo-2-methoxy-5-phenylthiazole |
| Crude Mass | 5.0 g |
| Solvent System | Ethanol / Water |
| Volume of Ethanol | ~ 40 mL |
| Volume of Water | ~ 15 mL |
| Dissolution Temperature | ~ 78 °C (Boiling point of ethanol) |
| Cooling Protocol | Slow cool to RT, then 30 min in ice bath |
| Final Mass of Crystals | 4.2 g |
| Yield | 84% |
| Melting Point (Crude) | 115-119 °C |
| Melting Point (Recrystallized) | 121-122 °C |
Visualizations
References
Technical Support Center: Palladium Catalyst Removal from 4-Bromo-2-methoxythiazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 4-bromo-2-methoxythiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common palladium-catalyzed cross-coupling reactions involving this compound?
A1: this compound is a versatile building block frequently used in various palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form aryl- or heteroaryl-substituted methoxythiazoles.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to introduce nitrogen-based functional groups.[1][2][3]
-
Heck Coupling: Reaction with alkenes to form vinyl-substituted methoxythiazoles.[4][5][6]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Stille Coupling: Reaction with organostannanes.
Q2: Why is removing palladium from reactions with this compound particularly challenging?
A2: The sulfur atom in the thiazole ring can act as a strong ligand for palladium, forming stable complexes that are difficult to remove using standard methods.[7][8] This can lead to catalyst poisoning during the reaction or sequestration of the palladium in the product phase, making its removal more complex than from reactions with less coordinating substrates.[8]
Q3: What are the primary methods for removing residual palladium catalysts?
A3: Several methods are available, and the choice depends on the nature of the palladium species (heterogeneous vs. homogeneous), the properties of the product, and the required level of purity.[9] The main strategies include:
-
Filtration: Effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or insoluble palladium species. Often performed using a pad of Celite®.
-
Adsorption: Using materials with a high surface area to bind palladium. Common adsorbents include:
-
Activated Carbon: A cost-effective option for adsorbing a range of palladium species.[10][11]
-
Silica Gel: Can be used for chromatographic separation or as a simple adsorbent.
-
Palladium Scavengers: These are solid-supported materials (typically silica or polymer-based) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or isocyanides.[12][13][14]
-
-
Crystallization: Purifying the final product through crystallization can effectively leave palladium impurities in the mother liquor.[9]
-
Liquid-Liquid Extraction: Can be used to remove water-soluble palladium salts.
Q4: How can I quantify the amount of residual palladium in my product?
A4: Highly sensitive analytical techniques are required to determine residual palladium levels, especially for pharmaceutical applications where strict limits are in place (often <10 ppm).[15] Common methods include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The most common and sensitive method for trace metal analysis.
-
Atomic Absorption Spectroscopy (AAS): Another widely used technique for quantifying metal content.
-
X-Ray Fluorescence (XRF): A non-destructive method that can be used for rapid screening.
Troubleshooting Guides
Problem 1: Incomplete Palladium Removal After Filtration
-
Symptom: The filtrate remains colored (black or dark brown), or ICP-MS analysis shows high residual palladium levels after filtering the reaction mixture.
-
Possible Cause 1: The palladium has formed fine, colloidal particles that pass through standard filter paper.
-
Solution:
-
Use a Finer Filter Medium: Filter the reaction mixture through a pad of Celite® (1-2 cm thick) on a sintered glass funnel. This will trap fine particles.
-
Double Filtration: If the problem persists, pass the filtrate through a second Celite® pad or a finer membrane filter (e.g., 0.45 µm PTFE).
-
-
Possible Cause 2: The palladium is present as a soluble species in the reaction mixture.
-
Solution:
-
Switch to a Scavenging Method: Filtration is ineffective for soluble palladium. Use a palladium scavenger or activated carbon to remove the dissolved metal (see protocols below).
-
Induce Precipitation: Try adding an anti-solvent to precipitate the palladium species before filtration.
-
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain high even after treatment with a scavenger resin.
-
Possible Cause 1: The wrong type of scavenger is being used for the specific palladium species in the reaction. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).
-
Solution:
-
Scavenger Screening: Test a small panel of different scavengers (e.g., thiol-based, amine-based, isocyanide-based) to identify the most effective one for your system.
-
Consider the Palladium Oxidation State: If you suspect the presence of Pd(0), a scavenger designed for this oxidation state may be more effective.
-
-
Possible Cause 2: Insufficient scavenger loading or contact time.
-
Solution:
-
Increase Scavenger Amount: Increase the amount of scavenger used (e.g., from 5 wt% to 10-20 wt% relative to the product).
-
Extend Reaction Time and/or Increase Temperature: Allow the scavenger to stir with the reaction mixture for a longer period (e.g., overnight) and/or gently heat the mixture (e.g., to 40-50 °C) to improve scavenging kinetics.
-
-
Possible Cause 3: Strong coordination of the thiazole product to the palladium, preventing the scavenger from accessing the metal.
-
Solution:
-
Solvent Modification: Change the solvent to one that may disrupt the product-palladium interaction.
-
Competitive Ligand Addition: In some cases, adding a small amount of a competitive ligand before the scavenger can help displace the product from the palladium center. This should be done with caution as it can add another impurity to the mixture.
-
Data on Palladium Removal Efficiency
The following tables summarize the efficiency of various palladium removal methods from different chemical reactions.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference Reaction |
| SiliaMetS® Thiol | 1,300 | 2 | >99.8% | Buchwald-Hartwig Amination |
| SiliaMetS® Thiol/Thiourea | 2,400 | ≤ 16 | >99.3% | Suzuki Coupling |
| PhosphonicS SPM32 | 105 mg in 50 mL | < 0.5 mg in 50 mL | >99.5% | Pd(OAc)₂ in Acetonitrile |
| Si-TMT Resin | >5000 | <100 | ~98% | Suzuki-Miyaura & Buchwald-Hartwig |
| Polystyrene-bound TMT | 1550 | 3 | >99.8% | Not Specified |
Table 2: Efficiency of Other Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Notes |
| Activated Carbon | 300 | < 1 | >99.6% | Agitated with 0.2 wt Darco KB-B at 45°C for 18h. |
| Activated Carbon | 2239 | 20 | 99.1% | Used in combination with TMT. |
| Crystallization | Not specified | Not specified | Variable | Highly dependent on the solubility of the product and impurities. |
| Liquid-Liquid Extraction | Not specified | Not specified | >99% | For water-soluble palladium species. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger
-
Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts. Concentrate the organic phase to obtain the crude product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, ethyl acetate, or toluene) at a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 5-10 wt% of the scavenger relative to the mass of the crude product.[12]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-18 hours. The optimal time and temperature should be determined experimentally for your specific product.
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon
-
Reaction Work-up: Complete the reaction and perform a standard aqueous work-up. Concentrate the organic phase to yield the crude product.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., toluene, THF, or ethyl acetate).
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 10-50 wt% of the crude product's weight.[10]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 2-18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can be very fine, so a well-packed Celite® pad is crucial.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Determine the residual palladium content using ICP-MS.
Visualizations
Caption: General workflow for palladium catalyst removal and analysis.
Caption: Decision logic for selecting a palladium removal strategy.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. silicycle.com [silicycle.com]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Side reactions of 4-Bromo-2-methoxythiazole under basic conditions
Welcome to the technical support center for 4-Bromo-2-methoxythiazole. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this reagent under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using strong bases with this compound?
A1: When using strong bases, particularly organolithium reagents like n-butyllithium (n-BuLi), several side reactions can occur. The most prevalent are:
-
Deprotonation at the C5 position: The proton at the 5-position of the thiazole ring is acidic and can be removed by a strong base to form a 5-lithio-4-bromo-2-methoxythiazole intermediate.[1]
-
Halogen-metal exchange: The bromine atom at the 4-position can undergo exchange with the lithium from an organolithium reagent, leading to the formation of 4-lithio-2-methoxythiazole.
-
Protodebromination: If a proton source is present (e.g., trace water in the solvent or reagents), the lithiated intermediates can be quenched to give 2-methoxythiazole (loss of bromine).
-
Ring opening: Although less common under standard anhydrous conditions, strong nucleophilic attack, especially at elevated temperatures, can potentially lead to the opening of the thiazole ring.
Q2: Which position on the this compound ring is most likely to be deprotonated by a strong base?
A2: The proton at the C5 position is the most acidic on the thiazole ring and is therefore the most likely site of deprotonation by a strong base. The electron-withdrawing nature of the adjacent sulfur atom and the bromine atom contribute to the acidity of this proton. The C2 position is also known to be susceptible to deprotonation in thiazole itself, but the presence of the methoxy group at this position in your substrate prevents this.[1][2]
Q3: What factors influence the competition between deprotonation at C5 and halogen-metal exchange at C4?
A3: The competition between these two pathways is primarily influenced by the choice of base, solvent, and temperature.
-
Base: Sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) tend to favor deprotonation at the C5 position.[1] More nucleophilic and less sterically hindered bases like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) can promote halogen-metal exchange at the C4 position.
-
Solvent: The coordinating ability of the solvent can influence the reactivity of the organolithium reagent. Ethereal solvents like tetrahydrofuran (THF) are commonly used.
-
Temperature: Low temperatures (e.g., -78 °C) are crucial to control the reactivity and minimize side reactions. Halogen-metal exchange is often very fast, even at low temperatures.
Q4: Can the methoxy group at the C2 position be cleaved under basic conditions?
A4: The 2-methoxy group is generally stable to common basic conditions used for deprotonation or halogen-metal exchange, especially at low temperatures. However, prolonged exposure to very strong bases or elevated temperatures could potentially lead to nucleophilic attack and cleavage, although this is not a commonly reported side reaction for this class of compounds under typical lithiation conditions.
Troubleshooting Guides
Problem 1: Low yield of the desired C5-functionalized product and formation of a major byproduct.
Possible Cause: Competition from halogen-metal exchange at the C4 position. This is more likely if you are using n-BuLi or t-BuLi as your base. The resulting 4-lithio-2-methoxythiazole, upon quenching with an electrophile, will give the C4-functionalized product.
Solutions:
-
Change the base: Switch to a more sterically hindered and less nucleophilic base like Lithium Diisopropylamide (LDA). LDA is known to selectively deprotonate the C5 position of similar 2-bromothiazole derivatives.[1]
-
Optimize reaction conditions:
-
Ensure the reaction is carried out at a very low temperature (≤ -78 °C).
-
Add the organolithium reagent slowly and dropwise to a solution of the this compound.
-
Use a freshly titrated and active organolithium reagent to ensure accurate stoichiometry.
-
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent quenching of the lithiated species by moisture.
-
Problem 2: Formation of 2-methoxythiazole (protodebrominated product).
Possible Cause: Presence of a proton source in the reaction mixture that quenches the lithiated intermediates before the addition of the electrophile.
Solutions:
-
Rigorous drying of reagents and solvent: Ensure that the solvent (e.g., THF) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Dry all reagents thoroughly.
-
Inert atmosphere: Maintain a positive pressure of a dry inert gas (Argon or Nitrogen) throughout the entire process, including the quenching step.
-
Check the electrophile: Ensure the electrophile is anhydrous.
Problem 3: Complex mixture of products and evidence of ring degradation.
Possible Cause: Potential ring-opening of the thiazole nucleus. This can be promoted by using highly nucleophilic bases, elevated temperatures, or prolonged reaction times.
Solutions:
-
Strict temperature control: Maintain the reaction temperature at or below -78 °C.
-
Minimize reaction time: Quench the reaction with the electrophile as soon as the lithiation is complete (monitor by TLC if possible, though quenching an aliquot for analysis is more practical).
-
Choice of base: Avoid excessively harsh or nucleophilic conditions if ring opening is suspected.
Data Presentation
Table 1: Regioselectivity of Lithiation on a 2-Bromo-4-substituted Thiazole Analogue
| Base | Position of Lithiation | Product after Electrophilic Quench | Approximate Yield (%) | Reference |
| LDA | C5 (Deprotonation) | 5-substituted-2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | 83-93% | [3] |
| t-BuLi | C2 (Halogen-metal exchange) & C5 (Deprotonation) | Mixture of 2- and 5-substituted products | Not reported as a single value (mixture) | [3] |
Note: The data presented is for the analogue 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole and serves as a predictive model for the reactivity of this compound. The positions of bromine and the substituent are different, but the principle of competing deprotonation and halogen-metal exchange is analogous.
Experimental Protocols
Protocol 1: Selective C5-Lithiation using LDA
This protocol is adapted from a procedure for a similar substrate and is intended as a starting point for optimization.[3]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (solution in hexanes)
-
Electrophile
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add diisopropylamine (1.2 eq.) and anhydrous THF.
-
Cool the solution to -30 °C.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -20 °C. Stir for 15 minutes at this temperature to generate the LDA solution.
-
Cool the LDA solution to -78 °C (dry ice/acetone bath).
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the solution of this compound dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (1.2 eq.) dropwise at -78 °C.
-
Stir for an additional 1-2 hours at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Stability of 4-Bromo-2-methoxythiazole in different solvents
This technical support center provides guidance on the stability of 4-Bromo-2-methoxythiazole in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by the solvent type, temperature, and presence of nucleophiles. The methoxy group on the thiazole ring and the bromine atom are key reactive sites. Protic solvents, which can engage in hydrogen bonding, may facilitate nucleophilic substitution of the bromine atom, leading to degradation.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term storage and use in reactions where the solvent is non-reactive, polar aprotic solvents such as acetonitrile, acetone, or tetrahydrofuran (THF) are generally recommended. For long-term storage, it is advisable to store the compound in its solid form at the recommended temperature, protected from light and moisture.[1][2] Some suppliers suggest storing the solid compound at room temperature, while others recommend freezer storage under an inert atmosphere.[3][4]
Q3: What are the likely degradation products of this compound?
A3: While specific degradation pathways are not extensively documented, potential degradation can occur through nucleophilic substitution at the bromine position. In the presence of nucleophiles such as water or alcohols, this could lead to the formation of 4-hydroxy-2-methoxythiazole or 4-alkoxy-2-methoxythiazole, respectively. The thiazole ring itself could also be susceptible to cleavage under harsh acidic or basic conditions.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: The stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] These methods allow for the separation and quantification of the parent compound and any potential degradation products over time.
Troubleshooting Guide
Issue: I am observing the appearance of an unknown peak in my HPLC chromatogram when using this compound in a protic solvent.
-
Possible Cause: Degradation of this compound is likely occurring due to the protic nature of the solvent. Protic solvents can facilitate the displacement of the bromide, leading to the formation of a new compound.[7][8]
-
Troubleshooting Steps:
-
Solvent Change: If your experimental conditions permit, consider switching to a polar aprotic solvent like acetonitrile or THF.
-
Temperature Control: Lower the temperature of your reaction or storage solution to slow down the rate of degradation.
-
pH Adjustment: If applicable, ensure the pH of your solution is neutral, as acidic or basic conditions can accelerate degradation.
-
Fresh Solutions: Prepare solutions of this compound fresh before use to minimize the impact of degradation over time.
-
Issue: My reaction yields are inconsistent when using this compound.
-
Possible Cause: Inconsistent yields can be a result of the variable degradation of your starting material. If the compound is degrading at different rates between experiments, the effective concentration of the reactant will change.
-
Troubleshooting Steps:
-
Purity Check: Before use, verify the purity of your this compound lot using a suitable analytical method like HPLC or NMR.
-
Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or moisture-induced degradation.
-
Standardized Solution Preparation: Ensure a consistent and rapid procedure for preparing your solutions to minimize the time the compound is in a potentially destabilizing solvent before use.
-
Stability Data Summary
| Solvent Class | Representative Solvents | Expected Stability | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | These solvents can act as nucleophiles and facilitate the substitution of the bromine atom through hydrogen bonding, leading to degradation.[7][8] |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Good | These solvents are less likely to act as nucleophiles and do not facilitate nucleophilic substitution to the same extent as protic solvents.[9] |
| Non-Polar | Toluene, Hexane | Good | These solvents are non-reactive and are not expected to promote the degradation of the compound. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvents: Acetonitrile, Methanol, Water
-
Acids: 0.1 M Hydrochloric Acid (HCl)
-
Bases: 0.1 M Sodium Hydroxide (NaOH)
-
Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Temperature-controlled chambers/baths
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm).
4. Time Points:
-
Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
5. HPLC Analysis:
-
Analyze the samples using a stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.ie [fishersci.ie]
- 3. 4-BROMO-2-METHYLTHIAZOLE CAS#: 298694-30-1 [m.chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Improving Cross-Coupling Reactivity of 4-Bromo-2-methoxythiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to enhance the reactivity of 4-Bromo-2-methoxythiazole in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: While the bromine at the 4-position is a reactive site for cross-coupling, the 2-methoxy group makes the thiazole ring electron-rich. This increased electron density can sometimes impede the oxidative addition step of the palladium catalytic cycle, which is often the rate-limiting step. Furthermore, the sulfur and nitrogen heteroatoms in the thiazole ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions.
Q2: What are the most common side reactions observed with this compound?
A2: The most prevalent side reactions include:
-
Debromination (Hydrodehalogenation): This is where the bromine atom is replaced by a hydrogen atom, leading to the formation of 2-methoxythiazole. This can be a significant issue, particularly in Suzuki-Miyaura coupling.
-
Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki-Miyaura reactions) or two molecules of the alkyne (in Sonogashira reactions), leading to undesired symmetric biaryl or diyne byproducts.
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid partner can react with residual water or protic solvents, leading to its decomposition before it can participate in the cross-coupling.
Q3: Which cross-coupling reactions are most suitable for this compound?
A3: this compound can be successfully employed in a variety of powerful cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Low or no conversion of this compound in a Suzuki-Miyaura reaction is a common challenge. The following guide provides a systematic approach to troubleshooting this issue.
Potential Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Inactive Catalyst | - Use a fresh batch of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand. - Ensure proper storage of catalysts and ligands under an inert atmosphere. - Consider using a more robust pre-catalyst system (e.g., a Buchwald palladacycle). | Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time. |
| Inefficient Oxidative Addition | - Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). - Increase the reaction temperature in increments. | Electron-rich ligands enhance the electron density on the palladium center, which can facilitate the oxidative addition to the electron-rich this compound. |
| Inappropriate Base | - Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. - Ensure the base is finely powdered and anhydrous. | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. |
| Poor Solubility | - Try a different solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) with water is often effective. - Ensure vigorous stirring to promote mixing in biphasic systems. | Poor solubility of any of the reactants can lead to a sluggish or incomplete reaction. |
Issue 2: Significant Debromination Byproduct
The formation of 2-methoxythiazole as a major byproduct indicates that the debromination pathway is competing with the desired cross-coupling.
Potential Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Presence of Hydride Sources | - Use anhydrous solvents and reagents. - Avoid bases that can act as hydride donors (e.g., some alkoxides). Consider using carbonate or phosphate bases. | Palladium-hydride species, which are responsible for debromination, can form from trace water or other proton sources in the reaction mixture. |
| Slow Transmetalation | - Increase the concentration of the boronic acid (e.g., use 1.5-2.0 equivalents). - Use a more reactive boronic acid derivative, such as a trifluoroborate salt or a pinacol ester. | If the transmetalation step is slow, the palladium intermediate has a longer lifetime, increasing the likelihood of side reactions like debromination. |
| Inappropriate Ligand | - Employ bulky, electron-rich ligands that can accelerate the reductive elimination step, favoring the formation of the desired product over the debromination product. | The ligand can influence the relative rates of the desired catalytic cycle and competing side reactions. |
Data Presentation
The following tables provide a summary of reaction conditions that can serve as a starting point for the optimization of cross-coupling reactions with this compound and analogous compounds.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiazole Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (5) | dppf (5) | K₂CO₃ (2.4) | 1,4-Dioxane | 110 | - | Conditions for Miyaura borylation preceding Suzuki coupling.[1] |
| Pd₂(dba)₃ (5) | JohnPhos (20) | Cs₂CO₃ (3) | THF/H₂O | 40 | Good to Excellent | General conditions for aryl halides.[2] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80-110 | - | General conditions for bromobenzothiazoles.[3] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | - | General procedure for Suzuki coupling.[4] |
Table 2: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (3) | - | Et₃N | MeCN | 110 | - | Optimization with XPhos ligand for a bromopyrazole.[5] |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2) | THF | RT-60 | - | General protocol for bromo-heterocycles.[6] |
| Pd(PPh₃)₄ (1-5) | CuI (2-10) | Et₃N or i-Pr₂NH (2-3) | THF, Toluene, or DMF | RT-80 | Good to Excellent | General conditions for bromo-benzothiadiazoles.[7] |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | - | Effective for a broad range of amines with bromo-hydroxybenzaldehyde.[8] |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | - | Good for challenging anilines with bromo-hydroxybenzaldehyde.[8] |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ (1.4) | Toluene | 110 | - | General conditions for aryl bromides. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound. It is crucial to optimize these conditions for your specific coupling partner and desired outcome.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for the coupling of other bromothiazole isomers.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of aryl bromides.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., triethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure for the Buchwald-Hartwig amination of aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vessel.
-
Add the amine and the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
References
Technical Support Center: Phosphine Ligands for Challenging Suzuki Couplings of 4-Bromo-2-methoxythiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-Bromo-2-methoxythiazole. This challenging substrate requires careful optimization of reaction conditions, particularly the choice of phosphine ligand, to achieve high yields and minimize side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My Suzuki coupling reaction is resulting in a low yield or no product. What are the primary factors to investigate?
A1: Low yields in the Suzuki coupling of this compound, an electron-rich heteroaryl bromide, are a common challenge. The key factors to scrutinize are the choice of phosphine ligand, the integrity of your reagents, and the reaction conditions.
-
Phosphine Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate. More electron-rich and sterically bulky phosphine ligands are generally required to facilitate the oxidative addition step, which can be sluggish with electron-rich aryl bromides. Consider ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, which are designed for challenging couplings.
-
Reagent Quality:
-
Palladium Catalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality and has been stored under an inert atmosphere.
-
Phosphine Ligand: Phosphine ligands are susceptible to oxidation. Use fresh ligands or store them rigorously under inert gas.
-
Boronic Acid/Ester: The stability of the boronic acid or its ester derivative is crucial. Protodeboronation (replacement of the boronic acid group with a hydrogen) is a common side reaction, especially in the presence of water and certain bases. Using boronic esters (e.g., pinacol esters) can enhance stability.
-
Solvents and Base: Ensure solvents are anhydrous and have been thoroughly degassed to remove oxygen, which can deactivate the catalyst and lead to homocoupling of the boronic acid. The choice and purity of the base are also critical.
-
Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid and debromination of my starting material. How can I minimize these?
A2: The formation of byproducts is a frequent issue in challenging Suzuki couplings. Here’s how to address them:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. To mitigate this:
-
Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Debromination (Protodebromination) of this compound: This occurs when the bromo group is replaced by a hydrogen atom. This can be influenced by the reaction conditions:
-
Base: A very strong base or the presence of water can sometimes lead to debromination. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
-
Temperature: Excessively high temperatures can sometimes promote side reactions. If possible, try running the reaction at a lower temperature for a longer duration.
-
-
Protodeboronation of the Boronic Acid: As mentioned earlier, this is a common issue. To minimize it:
-
Use a more stable form of the boronic acid, such as a pinacol ester.
-
Choose a base that is effective for the transmetalation step but less likely to promote protodeboronation. Carbonate bases are often a good starting point.
-
Minimize the amount of water in the reaction, or use anhydrous conditions if compatible with your system.
-
Q3: The reaction is sluggish and does not go to completion, even after extended reaction times. What adjustments can I make?
A3: Incomplete conversion can be due to several factors related to catalyst activity and reaction kinetics.
-
Ligand and Catalyst Loading: For challenging substrates, increasing the catalyst and/or ligand loading can sometimes improve conversion. A typical starting point is 1-5 mol% of the palladium catalyst and a ligand-to-palladium ratio of 1:1 to 2:1.
-
Reaction Temperature: While high temperatures can cause side reactions, they are often necessary to drive sluggish couplings to completion. A careful optimization of the reaction temperature is recommended.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with a small amount of water. A screen of different solvent systems may be beneficial.
-
Base Strength: The base plays a crucial role in the transmetalation step. If this step is rate-limiting, a stronger base might be required. However, be mindful of potential side reactions.
Frequently Asked Questions (FAQs)
Q: Which class of phosphine ligands is most suitable for the Suzuki coupling of this compound?
A: For electron-rich and sterically demanding heteroaryl bromides like this compound, bulky and electron-rich phosphine ligands are generally the most effective. The Buchwald dialkylbiaryl phosphine ligands, such as SPhos , XPhos , and RuPhos , are excellent starting points. These ligands are known to promote the oxidative addition of the palladium catalyst to the aryl bromide and facilitate the subsequent steps in the catalytic cycle.
Q: What are the recommended starting conditions for a Suzuki coupling of this compound?
A: A good starting point for optimization would be:
-
Palladium Precatalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Phosphine Ligand: SPhos or XPhos (2-4 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: Toluene or 1,4-Dioxane (degassed)
-
Temperature: 80-110 °C It is highly recommended to perform a small-scale screen of different ligands, bases, and solvents to identify the optimal conditions for your specific coupling partners.
Q: Can the methoxy group on the thiazole ring interfere with the reaction?
A: Yes, the methoxy group, being an electron-donating group, increases the electron density on the thiazole ring. This can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging, which is often the rate-limiting step in the catalytic cycle. This is a primary reason why bulky, electron-rich phosphine ligands are necessary to enhance the reactivity of the palladium catalyst. Additionally, the oxygen atom of the methoxy group could potentially coordinate to the palladium center, which might influence the reaction in a complex manner.[1]
Q: Is it better to use a boronic acid or a boronic ester?
A: While boronic acids are commonly used, boronic esters (e.g., pinacol esters) offer several advantages, particularly for challenging couplings. They are generally more stable and less prone to protodeboronation, a common side reaction that leads to low yields.[2] If you are experiencing issues with the stability of your boronic acid, switching to its pinacol ester derivative is a recommended troubleshooting step.
Data Presentation
The following table summarizes the performance of various phosphine ligands in Suzuki-Miyaura couplings of structurally similar electron-rich heteroaryl bromides. This data can serve as a guide for ligand selection for the coupling of this compound.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 98 | [3] |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 | [4] |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 95 | [5] |
| dppf | PdCl₂(dppf) | K₂CO₃ | DMF | 80 | 12 | 85 | [6] |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 16 | 92 | [7] |
Note: The yields presented are for analogous systems and may vary for the specific coupling of this compound.
Experimental Protocols
General Protocol for Phosphine Ligand Screening in Suzuki Coupling of this compound
This protocol outlines a general procedure for screening different phosphine ligands to identify the optimal conditions for the desired transformation.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (2-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Reaction vials or Schlenk tube
-
Magnetic stirrer and heating block
Procedure:
-
Reaction Setup: In an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precursor and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for Suzuki coupling of this compound.
Caption: Troubleshooting decision tree for low-yielding Suzuki couplings.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Analysis of 4-Bromo-2-methoxythiazole and a-Substituted Thiazole Derivatives
Comparative NMR Data Analysis
The following tables summarize the expected and experimentally determined ¹H and ¹³C NMR chemical shifts (δ) for 4-Bromo-2-methoxythiazole and its comparator compounds. These values are crucial for identifying the electronic environment of each nucleus within the molecule.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-5 | OCH₃ | Other Protons | Solvent |
| This compound (Predicted) | ~6.9 - 7.2 | ~4.0 - 4.2 | - | CDCl₃ |
| 2-Methoxythiazole | 6.77 (d, J=3.6 Hz), 7.18 (d, J=3.6 Hz) | 4.08 (s) | - | CDCl₃ |
| 4-Bromothiazole | 8.83 (d, J=2.1 Hz), 7.78 (d, J=2.1 Hz) | - | - | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 | C-4 | C-5 | OCH₃ | Solvent |
| This compound (Predicted) | ~165 - 170 | ~115 - 120 | ~110 - 115 | ~58 - 60 | CDCl₃ |
| 2-Methoxythiazole | 168.0 | 139.4 | 112.5 | 57.8 | CDCl₃ |
| 4-Bromothiazole | 152.9 | 122.9 | 115.5 | - | CDCl₃ |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for accurate structural elucidation and comparison.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1][2] The solution should be clear and free of particulate matter.[2]
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
Spectral Width: 0-15 ppm.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 20-50 mg of the purified compound in approximately 0.6 mL of CDCl₃ with TMS.[1]
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0-200 ppm.
-
Workflow for NMR Data Analysis
The systematic analysis of NMR data is a critical process that transforms raw spectral information into a confirmed molecular structure. The following diagram illustrates a typical workflow for this process.
References
Decoding Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-methoxythiazole
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a critical step in the discovery pipeline. Mass spectrometry serves as a powerful analytical tool, offering insights into a molecule's mass and structural features through the analysis of its fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-bromo-2-methoxythiazole, a heterocyclic compound with potential applications in medicinal chemistry. By juxtaposing its expected fragmentation with that of structurally related compounds, this document aims to provide a framework for interpreting the mass spectra of complex substituted thiazoles.
The fragmentation of this compound under electron ionization is anticipated to be governed by the interplay of its three key structural motifs: the thiazole core, the bromine substituent, and the methoxy group. Understanding the characteristic fragmentation of each of these components in simpler molecules allows for a reasoned prediction of the fragmentation pathways of the more complex target molecule.
Comparative Fragmentation Analysis
To build a comprehensive picture of the fragmentation behavior of this compound, we will compare its predicted fragmentation with that of three reference compounds: 4-bromoanisole (representing a bromo-methoxy aromatic system), 2-methylthiazole (representing the thiazole core with a simple substituent), and 2-bromothiazole (highlighting the influence of the bromine atom on the thiazole ring).
The predicted major fragmentation pathways for this compound involve the following key steps:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic and heterocyclic compounds, leading to a stable cation.
-
Loss of a bromine radical (•Br): A characteristic fragmentation for brominated compounds.
-
Loss of formaldehyde (CH₂O): Another typical fragmentation pathway for methoxy-aromatic compounds.
-
Ring cleavage: The thiazole ring, while relatively stable, can undergo fragmentation, often initiated by the loss of substituents.
The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in distinctive M and M+2 isotope peaks for the molecular ion and any bromine-containing fragments. This provides a clear diagnostic tool for identifying fragments that have retained the bromine atom.
Predicted Fragmentation of this compound
Caption: Predicted fragmentation pathway of this compound.
Data Presentation: A Comparative Overview
The following table summarizes the expected major fragments for this compound and our selected comparative compounds under electron ionization mass spectrometry.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| This compound | 209/211 | 194/196 ([M-CH₃]⁺), 130 ([M-Br]⁺), 179/181 ([M-CH₂O]⁺˙), 166/168 ([M-CH₃-CO]⁺) |
| 4-Bromoanisole | 186/188 | 171/173 ([M-CH₃]⁺), 107 ([M-Br]⁺), 158/160 ([M-CO]⁺˙), 78 ([C₆H₆]⁺˙) |
| 2-Methylthiazole | 99 | 98 ([M-H]⁺), 58 ([C₂H₂NS]⁺), 42 ([C₂H₂N]⁺) |
| 2-Bromothiazole | 163/165 | 84 ([M-Br]⁺), 136/138 ([M-HCN]⁺˙), 57 ([C₂HNS]⁺) |
Experimental Protocols
A standardized approach is crucial for obtaining reproducible mass spectrometry data. The following protocol outlines a general method for the analysis of this compound and similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Prepare a stock solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-400
Data Analysis
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the target analyte. Identify the molecular ion and major fragment ions. The fragmentation pattern can then be compared with the predicted data and the spectra of reference compounds.
Logical Workflow for Fragmentation Analysis
The process of predicting and interpreting the mass spectrum of a novel compound follows a logical progression.
Caption: Logical workflow for mass spectrometry fragmentation analysis.
By systematically applying this workflow and leveraging comparative data from known compounds, researchers can confidently elucidate the structures of novel molecules like this compound, accelerating the pace of scientific discovery.
A Comparative Guide to the Reactivity of 4-Bromo-2-methoxythiazole and Other Bromothiazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4-Bromo-2-methoxythiazole with other common bromothiazoles in palladium-catalyzed cross-coupling reactions, namely Suzuki, Stille, and Buchwald-Hartwig amination. The information presented is curated from experimental data to assist in the strategic design of synthetic routes for novel thiazole-containing compounds.
Factors Influencing the Reactivity of Bromothiazoles
The reactivity of bromothiazoles in cross-coupling reactions is primarily governed by the electronic properties of the thiazole ring and the position of the bromine substituent. The thiazole ring is electron-deficient, and the positions on the ring exhibit different electronic characteristics. The C2 position is the most electron-deficient, the C5 position is comparatively electron-rich, and the C4 position is relatively neutral. This inherent electronic distribution, along with the electronic effect of substituents, dictates the ease of oxidative addition of the C-Br bond to the palladium catalyst, a crucial step in these catalytic cycles.
The following diagram illustrates the key factors influencing the reactivity of bromothiazoles.
Caption: Factors influencing bromothiazole reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1]
Comparative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various bromothiazoles with phenylboronic acid under typical conditions.
| Bromothiazole | Product | Yield (%) | Reference |
| This compound | 2-Methoxy-4-phenylthiazole | ~85 (estimated) | N/A |
| 2-Bromothiazole | 2-Phenylthiazole | 78 | [2] |
| 4-Bromothiazole | 4-Phenylthiazole | 82 | [2] |
| 5-Bromothiazole | 5-Phenylthiazole | 88 | [2] |
| 2,4-Dibromothiazole (coupling at C2) | 2-Phenyl-4-bromothiazole | 75 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille coupling facilitates C-C bond formation between an organotin compound and an organic halide.[4] This reaction is often favored for complex substrates due to its tolerance of a wide range of functional groups.[5][6]
Comparative Data
The following table presents representative yields for the Stille coupling of various bromothiazoles with tributyl(phenyl)stannane.
| Bromothiazole | Product | Yield (%) | Reference |
| This compound | 2-Methoxy-4-phenylthiazole | ~90 (estimated) | N/A |
| 2-Bromothiazole | 2-Phenylthiazole | 85 | [7] |
| 4-Bromothiazole | 4-Phenylthiazole | 62 | [8] |
| 5-Bromothiazole | 5-Phenylthiazole | 92 | [7] |
| 2,4-Dibromothiazole (coupling at C4) | 2-Bromo-4-phenylthiazole | 58 | [3][8] |
Experimental Protocol: Stille Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound and anhydrous toluene.
-
Add tributyl(phenyl)stannane and Pd(PPh₃)₄ to the solution.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 110 °C and stir for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of KF and stir for 30 minutes.
-
Filter the mixture through celite and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[9]
Comparative Data
The following table shows representative yields for the Buchwald-Hartwig amination of various bromothiazoles with morpholine.
| Bromothiazole | Product | Yield (%) | Reference |
| This compound | 4-(2-Methoxythiazol-4-yl)morpholine | ~70 (estimated) | N/A |
| 2-Bromothiazole | 4-(Thiazol-2-yl)morpholine | 65 | [10][11] |
| 4-Bromopyrazole (analogous) | 4-(Pyrazol-4-yl)morpholine | 67 | [12] |
| 5-Bromothiazole | 4-(Thiazol-5-yl)morpholine | 75 | [10][11] |
Note: The yield for this compound is an educated estimate. Data for 4-bromopyrazole is included as an analogue due to the limited availability of direct comparative data for 4-bromothiazole itself.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and toluene.
-
Add morpholine and seal the vial.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions.
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Stille Coupling Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of 4-Bromo-2-methoxythiazole and 2-Bromo-4-methoxythiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted thiazoles are pivotal building blocks for the synthesis of a wide array of pharmaceutical agents and functional materials. Among these, brominated methoxythiazoles serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation. This guide provides an objective comparison of two constitutional isomers, 4-Bromo-2-methoxythiazole and 2-Bromo-4-methoxythiazole , focusing on their relative performance in common synthetic transformations. While direct comparative studies are scarce, this analysis extrapolates from established principles of thiazole reactivity and data from analogous systems to offer a predictive framework for synthetic planning.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented in Table 1. These properties can influence solubility, reaction kinetics, and purification strategies.
| Property | This compound | 2-Bromo-4-methoxythiazole | Data Source/Analogy |
| Molecular Formula | C₄H₄BrNOS | C₄H₄BrNOS | - |
| Molecular Weight | 194.05 g/mol | 194.05 g/mol | - |
| Predicted Boiling Point | ~220-230 °C | ~215-225 °C | Extrapolated from similar substituted thiazoles |
| Predicted LogP | ~1.8 | ~1.9 | Computational prediction |
| Dipole Moment | Expected to be higher | Expected to be lower | Based on vector addition of bond dipoles |
Table 1: Comparison of Physicochemical Properties.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the functionalization of bromo-heterocycles. The reactivity of this compound and 2-Bromo-4-methoxythiazole in these reactions is expected to differ based on the electronic environment of the carbon-bromine bond.
The general catalytic cycle for these reactions is depicted below:
Suzuki-Miyaura Coupling:
In Suzuki-Miyaura coupling, the electron density at the carbon atom bearing the bromine is a key determinant of reactivity.
-
This compound: The bromine at the 4-position is influenced by the electron-donating methoxy group at the 2-position through the nitrogen and sulfur atoms. This is expected to result in a slightly more electron-rich C4-Br bond compared to the C2-Br bond in the isomer.
-
2-Bromo-4-methoxythiazole: The bromine at the 2-position is adjacent to the electron-withdrawing nitrogen atom, which is known to activate this position towards oxidative addition.[1] The methoxy group at the 4-position has a less direct electronic influence on the C2-Br bond.
Expected Performance: Based on these electronic effects, 2-Bromo-4-methoxythiazole is predicted to be more reactive in Suzuki-Miyaura coupling, potentially leading to higher yields and requiring milder reaction conditions. A regioselective cross-coupling study on 2,4-dibromothiazole showed that the 2-position is more reactive towards certain coupling partners.[2][3]
Buchwald-Hartwig Amination:
Similar to Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the C-Br bond is the rate-determining step. Therefore, the same reactivity trend is expected.
Expected Performance: 2-Bromo-4-methoxythiazole is anticipated to be the more reactive substrate in Buchwald-Hartwig amination, allowing for coupling with a wider range of amines under more moderate conditions.
The logical workflow for an experimental comparison of the reactivity of these two isomers is outlined below:
Nucleophilic Aromatic Substitution (SNA)
The susceptibility of a halothiazole to nucleophilic aromatic substitution is governed by the stability of the intermediate Meisenheimer-like complex.
-
This compound: A nucleophilic attack at the 4-position would lead to a negatively charged intermediate. The stability of this intermediate is influenced by the surrounding heteroatoms.
-
2-Bromo-4-methoxythiazole: The 2-position of the thiazole ring is significantly activated towards nucleophilic attack due to the adjacent electron-withdrawing nitrogen atom, which can stabilize the negative charge in the intermediate.[1]
Expected Performance: 2-Bromo-4-methoxythiazole is expected to be significantly more reactive towards nucleophilic aromatic substitution. This higher reactivity allows for the displacement of the bromide with a variety of nucleophiles (e.g., alkoxides, thiolates, amines) under milder conditions compared to its isomer.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for the two thiazole isomers. These should serve as a starting point, and optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of Bromomethoxythiazoles
This protocol is adapted from general procedures for the Suzuki coupling of bromo-heterocycles.[4][5]
-
Materials:
-
Bromomethoxythiazole isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1, degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the bromomethoxythiazole isomer, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination of Bromomethoxythiazoles
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[6][7]
-
Materials:
-
Bromomethoxythiazole isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ and Xantphos.
-
Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
Add the bromomethoxythiazole isomer, the amine, and NaOtBu.
-
Seal the flask and heat the reaction mixture to 100-110 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Summary of Predicted Performance
| Reaction Type | This compound | 2-Bromo-4-methoxythiazole | Rationale |
| Palladium-Catalyzed Cross-Coupling | Less Reactive | More Reactive | The C2-Br bond is activated by the adjacent electron-withdrawing nitrogen atom, facilitating oxidative addition.[1] |
| Nucleophilic Aromatic Substitution | Significantly Less Reactive | Significantly More Reactive | The C2 position is highly activated towards nucleophilic attack due to stabilization of the intermediate by the nitrogen atom.[1] |
Table 2: Predicted Reactivity Comparison.
Conclusion
In the synthesis of functionalized thiazole derivatives, the choice between this compound and 2-Bromo-4-methoxythiazole is critical and should be guided by the intended synthetic transformation. For applications requiring palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 2-Bromo-4-methoxythiazole is the predicted substrate of choice , likely offering higher yields and proceeding under milder conditions. This heightened reactivity is even more pronounced in the context of nucleophilic aromatic substitution, where the 2-bromo isomer is expected to be far more susceptible to displacement.
Conversely, the lower reactivity of This compound could be advantageous in scenarios requiring sequential functionalization of a polyhalogenated thiazole, where the C4-Br bond could remain intact while a more reactive position is modified. Researchers and drug development professionals are encouraged to consider these predicted reactivity profiles when designing synthetic routes to novel thiazole-containing molecules, with the understanding that empirical validation is essential for optimizing reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Analysis of the Biological Activities of 4-Bromo-2-methoxythiazole Derivatives and Other Key Heterocycles
A detailed guide for researchers and drug development professionals on the biological potential of substituted thiazoles in comparison to other significant heterocyclic scaffolds, supported by quantitative data and experimental protocols.
In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, thiazole derivatives have garnered significant attention due to their diverse and potent biological activities. This guide provides a comparative overview of the biological activities of 4-bromo-2-methoxythiazole derivatives against other prominent heterocycles such as thiophene, pyridine, and pyrazole. By presenting quantitative data, detailed experimental methodologies, and diagrammatic representations of relevant biological pathways and workflows, this document aims to be an objective resource for researchers, scientists, and professionals in the field of drug development.
While specific quantitative biological data for this compound derivatives is limited in publicly available literature, this guide draws comparisons from structurally related bromo- and methoxy-substituted thiazoles to provide valuable insights into their potential efficacy.
Anticancer Activity: A Comparative Perspective
The search for novel anticancer agents is a cornerstone of modern drug discovery. Heterocyclic compounds are at the forefront of this research, with many approved drugs and clinical candidates featuring these scaffolds.
Thiazole Derivatives
Thiazole-containing compounds have demonstrated significant potential as anticancer agents. For instance, a study on newly synthesized thiazole derivatives revealed that compound 4c exhibited potent cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively.[1] Notably, a bromo-substituted derivative, 4b (2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one), showed moderate activity with IC50 values of 31.5 ± 1.91 µM (MCF-7) and 51.7 ± 3.13 µM (HepG2).[1] Another study highlighted a bis-thiazole derivative, 5f , which displayed a remarkable cytotoxic effect against the A2780 ovarian cancer cell line with an IC50 value of 2.34 µM.[2]
Pyridine Derivatives
Pyridine and its derivatives are another class of heterocycles with well-established anticancer properties. Research has shown that certain pyridine-urea derivatives exhibit potent inhibitory activity against the MCF-7 breast cancer cell line. For example, compounds 8e and 8n demonstrated IC50 values of 0.22 µM and 1.88 µM, respectively, after 48 hours of treatment, which was more potent than the standard drug doxorubicin.[3]
Thiophene and Pyrazole Derivatives in Cancer
While this guide focuses on the anticancer activities of thiazole and pyridine derivatives due to the availability of comparable data, it is worth noting that thiophene and pyrazole scaffolds are also extensively investigated for their anticancer potential and are integral components of many developmental drug candidates.
Table 1: Comparative Anticancer Activity (IC50, µM) of Heterocyclic Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole | 4c | MCF-7 | 2.57 ± 0.16 | [1] |
| HepG2 | 7.26 ± 0.44 | [1] | ||
| 4b (Bromo-substituted) | MCF-7 | 31.5 ± 1.91 | [1] | |
| HepG2 | 51.7 ± 3.13 | [1] | ||
| 5f (Bis-thiazole) | A2780 | 2.34 | [2] | |
| Pyridine | 8e (Pyridine-urea) | MCF-7 | 0.22 | [3] |
| 8n (Pyridine-urea) | MCF-7 | 1.88 | [3] |
digraph "Anticancer_Activity_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];subgraph "cluster_Discovery" { label="Compound Synthesis & Selection"; style="rounded"; bgcolor="#FFFFFF"; "Synthesis" [label="Synthesis of\nHeterocyclic Derivatives"]; "Characterization" [label="Structural\nCharacterization"]; "Screening" [label="Initial High-Throughput\nScreening"]; }
subgraph "cluster_Evaluation" { label="In Vitro Evaluation"; style="rounded"; bgcolor="#FFFFFF"; "Cell_Culture" [label="Cancer Cell Line\nCulture"]; "MTT_Assay" [label="MTT Assay for\nCytotoxicity (IC50)"]; "Mechanism_Study" [label="Mechanism of Action\n(e.g., Apoptosis, Cell Cycle)"]; }
subgraph "cluster_Lead" { label="Lead Optimization"; style="rounded"; bgcolor="#FFFFFF"; "SAR" [label="Structure-Activity\nRelationship (SAR)"]; "Lead_Opt" [label="Lead Optimization"]; }
"Synthesis" -> "Characterization" [color="#4285F4"]; "Characterization" -> "Screening" [color="#4285F4"]; "Screening" -> "Cell_Culture" [label="Active Compounds", color="#34A853"]; "Cell_Culture" -> "MTT_Assay" [color="#EA4335"]; "MTT_Assay" -> "Mechanism_Study" [label="Potent Compounds", color="#FBBC05"]; "Mechanism_Study" -> "SAR" [color="#4285F4"]; "SAR" -> "Lead_Opt" [color="#34A853"];
}
General workflow for anticancer activity screening of novel heterocyclic compounds.
Antimicrobial Activity: A Comparative Assessment
The rise of antimicrobial resistance necessitates the urgent development of new antimicrobial agents. Heterocyclic compounds have historically been a rich source of antibiotics and continue to be a focus of research in this area.
Thiazole Derivatives
Bromo-substituted thiazoles have shown promise as antimicrobial agents. A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives reported that compound p2 exhibited promising activity against Staphylococcus aureus and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 16.1 µM for both.[4] Another derivative, p6 , showed significant antifungal activity against Candida albicans with an MIC of 15.3 µM.[4]
Thiophene Derivatives
Thiophene derivatives are also recognized for their potent antimicrobial properties. Research on a series of thiophene derivatives demonstrated that compound S1 was a potent antibacterial agent against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, with an MIC value of 0.81 µM/ml.[5] Compound S4 from the same series displayed excellent antifungal activity against Aspergillus niger and Candida albicans with an MIC of 0.91 µM/ml.[5]
Table 2: Comparative Antimicrobial Activity (MIC) of Heterocyclic Derivatives
| Compound Class | Derivative | Microorganism | MIC | Reference |
| Thiazole | p2 (Bromo-substituted) | Staphylococcus aureus | 16.1 µM | [4] |
| Escherichia coli | 16.1 µM | [4] | ||
| p6 (Bromo-substituted) | Candida albicans | 15.3 µM | [4] | |
| Thiophene | S1 | Bacillus subtilis | 0.81 µM/ml | [5] |
| Staphylococcus aureus | 0.81 µM/ml | [5] | ||
| Escherichia coli | 0.81 µM/ml | [5] | ||
| Salmonella typhi | 0.81 µM/ml | [5] | ||
| S4 | Aspergillus niger | 0.91 µM/ml | [5] | |
| Candida albicans | 0.91 µM/ml | [5] |
digraph "Antimicrobial_Screening_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];
"Start" [label="Synthesized\nHeterocyclic Compounds", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Preparation" [label="Preparation of Microbial Cultures\n(Bacteria and Fungi)"];
"Dilution" [label="Serial Dilution of Compounds"];
"Inoculation" [label="Inoculation of Microorganisms"];
"Incubation" [label="Incubation under\nOptimal Conditions"];
"MIC_Determination" [label="Determination of Minimum\nInhibitory Concentration (MIC)"];
"MBC_MFC_Determination" [label="Determination of Minimum Bactericidal/\nFungicidal Concentration (MBC/MFC)"];
"End" [label="Antimicrobial Activity Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Preparation" [color="#EA4335"];
"Preparation" -> "Dilution" [color="#FBBC05"];
"Dilution" -> "Inoculation" [color="#4285F4"];
"Inoculation" -> "Incubation" [color="#34A853"];
"Incubation" -> "MIC_Determination" [color="#EA4335"];
"MIC_Determination" -> "MBC_MFC_Determination" [color="#FBBC05"];
"MBC_MFC_Determination" -> "End" [color="#4285F4"];
}
"text-align: center; font-style: italic; font-size: 12px;">A typical workflow for the antimicrobial screening of novel compounds.
### Anti-inflammatory Activity: A Comparative Look
Inflammation is a complex biological response implicated in numerous diseases. The development of novel anti-inflammatory agents is a critical area of pharmaceutical research.
#### Pyrazole Derivatives
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a COX-2 inhibitor. Studies on novel pyrazolone derivatives have identified compounds with potent anti-inflammatory activity. For instance, compound **6b** was found to be a highly active anti-inflammatory agent, while compound **9b** showed significant anti-inflammatory and analgesic properties. Another study on pyrazolo[4,5-d]pyrimidines reported compound **52** to be a potent inhibitor of COX-2 with an IC50 of 0.87 µM.
#### Thiazole and Other Heterocycles in Inflammation
While pyrazoles are extensively studied for their anti-inflammatory effects, thiazole, thiophene, and pyridine derivatives also exhibit significant anti-inflammatory potential, often through the inhibition of key enzymes like COX and LOX. The structural diversity of these heterocyclic systems allows for the fine-tuning of their inhibitory profiles.
**Table 3: Comparative Anti-inflammatory Activity (IC50) of Heterocyclic Derivatives**
| Compound Class | Derivative | Target | IC50 (µM) | Reference |
| :--- | :--- | :--- | :--- | :--- |
| **Pyrazole** | 52 | COX-2 | 0.87 | |
| | 7 | COX-1 | 11.18 | |
| | | COX-2 | 0.10 | |
```dot
digraph "Inflammatory_Signaling_Pathway" {
graph [splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];
"Inflammatory_Stimuli" [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Cell_Membrane" [label="Cell Membrane Phospholipids", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
"PLA2" [label="Phospholipase A2\n(PLA2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Arachidonic_Acid" [label="Arachidonic Acid"];
"COX" [label="Cyclooxygenase\n(COX-1 & COX-2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"LOX" [label="Lipoxygenase\n(LOX)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Prostaglandins" [label="Prostaglandins", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Leukotrienes" [label="Leukotrienes", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Inflammation" [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Inflammatory_Stimuli" -> "Cell_Membrane" [color="#5F6368"];
"Cell_Membrane" -> "PLA2" [label="activates", color="#5F6368"];
"PLA2" -> "Arachidonic_Acid" [label="releases", color="#5F6368"];
"Arachidonic_Acid" -> "COX" [color="#5F6368"];
"Arachidonic_Acid" -> "LOX" [color="#5F6368"];
"COX" -> "Prostaglandins" [label="produces", color="#5F6368"];
"LOX" -> "Leukotrienes" [label="produces", color="#5F6368"];
"Prostaglandins" -> "Inflammation" [color="#5F6368"];
"Leukotrienes" -> "Inflammation" [color="#5F6368"];
subgraph "cluster_Inhibitors" {
label="Inhibition by Heterocyclic Compounds";
style="rounded";
bgcolor="#FFFFFF";
"Pyrazole_Derivatives" [label="Pyrazole Derivatives\n(e.g., Celecoxib)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Thiazole_Derivatives" [label="Thiazole & Other\nHeterocycles", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
}
"Pyrazole_Derivatives" -> "COX" [label="inhibit", style=dashed, color="#EA4335", arrowhead=tee];
"Thiazole_Derivatives" -> "COX" [label="inhibit", style=dashed, color="#EA4335", arrowhead=tee];
"Thiazole_Derivatives" -> "LOX" [label="inhibit", style=dashed, color="#EA4335", arrowhead=tee];
}
Simplified diagram of the arachidonic acid pathway and points of inhibition by heterocyclic compounds.
Experimental Protocols
This section provides a general overview of the methodologies used in the cited studies for the evaluation of biological activities. For detailed protocols, readers are encouraged to consult the original research articles.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: The COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid) are prepared in an appropriate buffer.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the enzymes.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Prostaglandin Measurement: The amount of prostaglandin (e.g., PGE2) produced is quantified using methods like ELISA or radioimmunoassay.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Conclusion
This comparative guide highlights the significant biological potential of thiazole derivatives, including those with bromo and methoxy substitutions, in the fields of oncology, infectious diseases, and inflammation. While direct quantitative data for this compound derivatives remains to be extensively reported, the analysis of structurally related compounds provides a strong rationale for their further investigation. The presented data underscores that thiazoles, alongside other key heterocycles like thiophenes, pyridines, and pyrazoles, represent a rich source of scaffolds for the development of novel therapeutic agents. The provided experimental protocols and diagrams offer a foundational understanding for researchers to design and execute further studies in this promising area of medicinal chemistry. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Therapeutic Potential of Thiazole Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazole analogs, with a predictive focus on 4-Bromo-2-methoxythiazole derivatives. By examining experimental data from closely related compounds, we can extrapolate key insights to guide the design and development of novel therapeutic agents.
While specific comprehensive SAR studies on this compound analogs are not extensively available in publicly accessible literature, a wealth of information on structurally similar thiazole derivatives allows for a predictive comparison. This guide synthesizes findings from various studies on analogs featuring substitutions at the C2, C4, and C5 positions of the thiazole ring, offering a valuable framework for future research. The primary biological activities explored for these analogs include anticancer and antimicrobial effects.
Comparative Analysis of Biological Activity
The biological efficacy of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole core. The following tables summarize the quantitative data from various studies on analogs, providing a basis for predicting the potential activity of this compound derivatives.
Anticancer Activity of Thiazole Analogs
Thiazole-containing compounds have demonstrated significant potential as anticancer agents, often through the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] The following table presents the in vitro cytotoxic activity of various thiazole derivatives against different cancer cell lines.
| Compound ID | Core Structure | Key Substitutions | Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-amino-4-phenylthiazole | 4-(4-bromophenyl) | MCF-7 | 16.1 | [3] |
| Analog 2 | 2-hydrazinyl-thiazole | 4-(4-chlorophenyl) | C6 | 3.83 | [1] |
| Analog 3 | 4-(substituted)-thiazole | 4-(4-methoxyphenyl) | MDA-MB-231 | 5.21 | [4] |
| Analog 4 | Thiazole-carbothioamide | Varies | MDA-MB-231 | Moderate to Good | [1] |
| Analog 5 | 4-substituted methoxybenzoyl-aryl-thiazole | Varies | Melanoma/Prostate | Low nM range | |
| Compound 4c | 2-(4-hydroxybenzylidene)-thiazole | R=NH-NH-Ph | MCF-7 | 2.57 ± 0.16 | [5] |
| Compound 4b | 2-(4-hydroxybenzylidene)-thiazole | R=Br | MCF-7 | 31.5 ± 1.91 | [5] |
From this data, we can infer that a 4-bromophenyl substitution (Analog 1) confers notable anticancer activity. The introduction of a methoxy group at the 2-position, as in the target this compound scaffold, is a common modification in medicinal chemistry to enhance metabolic stability and cell permeability, which could potentially modulate this activity. Further substitutions on a linked phenyl ring, as seen in compounds 4b and 4c, dramatically influence cytotoxicity, with a hydrazinylphenyl group (4c) showing significantly higher potency than a bromine substituent (4b) on that ring.[5]
Antimicrobial Activity of Thiazole Analogs
Thiazole derivatives have also been explored for their antimicrobial properties. The table below summarizes the minimum inhibitory concentration (MIC) of selected 4-(4-bromophenyl)-thiazol-2-amine derivatives against various microbial strains.[3]
| Compound ID | Target Organism | MIC (µM) |
| p2 | S. aureus | 16.1 |
| p2 | E. coli | 16.1 |
| p4 | B. subtilis | 28.8 |
| p6 | C. albicans | 15.3 |
| p3 | A. niger | 16.2 |
These findings highlight the broad-spectrum antimicrobial potential of the 4-bromophenylthiazole scaffold. The electronic and steric properties of the 2-methoxy group in the target analogs could influence interactions with microbial targets, potentially leading to enhanced or altered antimicrobial profiles.
Experimental Protocols
To ensure the reproducibility and comparability of future studies on this compound analogs, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2
-
Kinase buffer
-
ATP
-
Substrate peptide
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Luminometer
Procedure:
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add recombinant VEGFR-2 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Bacterial or fungal inoculums
-
96-well microtiter plates
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Add resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of microbial growth).
Visualizing Structure-Activity Logic and Pathways
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: General SAR logic for thiazole analogs.
The diagram above illustrates the fundamental principle of SAR studies for the this compound scaffold. Modifications at different positions (R1, R2, R3) on the thiazole ring can significantly impact the resulting biological activities, such as anticancer and antimicrobial effects.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole analogs.
This diagram depicts the mechanism of action for thiazole analogs that target VEGFR-2. By inhibiting the receptor, these compounds can block the downstream signaling cascade that leads to angiogenesis and subsequent tumor growth. The this compound analogs are predicted to function through similar inhibitory mechanisms.
By leveraging the existing knowledge on related thiazole derivatives, this guide provides a solid foundation for the rational design and systematic evaluation of novel this compound analogs as potential therapeutic agents. Further experimental validation is crucial to confirm these predictive insights and to fully elucidate the SAR of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In Vitro Efficacy of 4-Bromo-2-methoxythiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the in vitro biological activities of thiazole derivatives structurally related to 4-Bromo-2-methoxythiazole. Due to a lack of publicly available data on this specific class of compounds, this report focuses on the anticancer and antimicrobial properties of analogous 2-methoxythiazole and bromo-thiazole derivatives. The experimental data presented herein is compared against established therapeutic agents to provide a benchmark for their potential efficacy.
Anticancer Activity: A Comparative Analysis
Thiazole derivatives have demonstrated significant potential as anticancer agents. The following data summarizes the in vitro cytotoxic activity of various substituted thiazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is presented for comparison with the standard chemotherapeutic drug, Doxorubicin.
Table 1: In Vitro Cytotoxic Activity (IC50) of Thiazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference Compound | Cancer Cell Line | IC50 Value (µM) |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 | Doxorubicin | HeLa (Cervical Cancer) | 0.1 - 1.0 |
| 2-amino-4-phenylthiazole derivative | HT29 (Colon Cancer) | 2.01 | Doxorubicin | HT29 (Colon Cancer) | 0.2 - 1.5 |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast Cancer) | 10.5 | Doxorubicin | MCF-7 (Breast Cancer) | 0.5 - 2.0 |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | MCF-7 (Breast Cancer) | 6.77 ± 0.41 |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | HepG2 (Liver Cancer) | 8.4 ± 0.51 |
Note: The data for thiazole derivatives are compiled from various research articles and are not from a single head-to-head study. The IC50 values for Doxorubicin and Staurosporine are typical ranges observed in vitro and can vary based on experimental conditions.
Antimicrobial Activity: A Comparative Analysis
Thiazole derivatives have also been investigated for their efficacy against bacterial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key indicator of antimicrobial activity. The following table compares the MIC values of various bromo-thiazole derivatives against the standard antibiotic, Vancomycin.
Table 2: In Vitro Antimicrobial Activity (MIC) of Bromo-Thiazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC Value (µM) | Reference Compound | Bacterial Strain | MIC Value (µg/mL) |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | S. aureus | 16.1 | Vancomycin | S. aureus | 0.5 - 2.0 |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | E. coli | 16.1 | Vancomycin | E. coli | >100 (Inactive) |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p4) | B. subtilis | 28.8 | Vancomycin | B. subtilis | 0.25 - 1.0 |
Note: The data for bromo-thiazole derivatives are from published research. Vancomycin is primarily effective against Gram-positive bacteria and serves as a relevant comparator for S. aureus and B. subtilis.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][2]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Experimental Workflow
Broth Microdilution for Antimicrobial Susceptibility
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth media.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
References
A Researcher's Guide to Cytotoxicity Assays for Novel 4-Bromo-2-methoxythiazole Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of key cytotoxicity assays applicable to newly synthesized compounds derived from 4-Bromo-2-methoxythiazole. This document provides supporting experimental data from related thiazole compounds, detailed methodologies for common assays, and visualizations of experimental workflows and relevant signaling pathways to facilitate informed decisions in preclinical research.
The evaluation of cytotoxicity is a critical step in the drug discovery process, providing essential insights into the therapeutic potential and safety profile of novel chemical entities.[1][2] Thiazole-containing compounds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1][3][4] This guide focuses on the practical application of cytotoxicity assays for derivatives of this compound, a heterocyclic scaffold with potential for further development.
Comparing Common Cytotoxicity Assays
Two of the most widely used methods for assessing the in vitro cytotoxicity of novel compounds are the MTT and LDH assays. These assays are robust, scalable for high-throughput screening, and rely on different cellular indicators to measure cell death and viability.[1][5]
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]
-
LDH Assay (Lactate Dehydrogenase): This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[9][10] The amount of LDH in the culture medium is proportional to the number of dead or dying cells.[9] This method is a reliable tool for assessing cell damage and is often used to measure necrosis.[10]
| Assay | Principle | Measures | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[7] | Cell Viability & Metabolic Activity | Well-established, cost-effective, suitable for high-throughput screening. | Can be affected by compounds that alter cellular metabolism; formazan crystals require a solubilization step.[11] |
| LDH | Measurement of lactate dehydrogenase released from the cytosol of damaged cells.[9][10] | Cell Death (Membrane Integrity) | Simple, measures a direct marker of cell death, does not require cell lysis for measurement.[9] | Less sensitive for early-stage apoptosis where the membrane is still intact; LDH in serum can interfere with the assay.[12] |
Quantitative Data Summary: Cytotoxicity of Thiazole Derivatives
While specific cytotoxicity data for compounds synthesized directly from this compound is limited in the public domain, the following table summarizes the cytotoxic activity (IC50 values) of various structurally related thiazole derivatives against several human cancer cell lines. These data serve as a valuable reference for the potential potency of this class of compounds.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,3-Thiazole Phthalimide | Compound 5b | MCF-7 (Breast) | 0.2 ± 0.01 | - | - |
| 1,3-Thiazole Phthalimide | Compound 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | - | - |
| 1,3-Thiazole Phthalimide | Compound 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | - | - |
| 4-Methylthiazole-2-amine | Compound 6h | K562 (Leukemia) | 1.515 | - | - |
| 4-Methylthiazole-2-amine | Compound 6i | K562 (Leukemia) | 2.453 | - | - |
| Hydrazinyl Thiazole | 3-Nitrophenylthiazolyl 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 |
| Hydrazinyl Thiazole | 4-Chlorophenylthiazolyl 4b | MDA-MB-231 (Breast) | 3.52 | Sorafenib | 1.18 |
| Hydrazinyl Thiazole | 4-Bromophenylthiazolyl 4c | MDA-MB-231 (Breast) | 4.89 | Sorafenib | 1.18 |
| 2-Aminothiazole | Compound 46b | A549 (Lung) | 0.16 ± 0.06 | - | - |
| 2-Aminothiazole | Compound 46b | HepG2 (Liver) | 0.13 ± 0.05 | - | - |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[2] Data is compiled from multiple sources.[4][13][14][15]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. The following are generalized protocols for the MTT and LDH assays.
MTT Assay Protocol
This protocol is a standard procedure for assessing cell viability.[8][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[17] Incubate overnight in a humidified 37°C incubator with 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the appropriate wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[6] Include vehicle-only controls.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[7][17]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[6][7] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16] A reference wavelength of >650 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration to determine the IC50 value.
MTT Assay Experimental Workflow
LDH Cytotoxicity Assay Protocol
This protocol outlines the steps for measuring cytotoxicity by quantifying LDH release.[12][19]
-
Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described in the MTT assay protocol.[10] Prepare triplicate wells for the following controls: no-cell control (medium background), vehicle-only control (spontaneous LDH release), and a positive control for maximum LDH release (e.g., by adding a lysis buffer).[19]
-
Sample Collection: After the incubation period, centrifuge the plate at ~300 x g for 5 minutes.[19]
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.[12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for approximately 20-30 minutes, protected from light.[3][12]
-
Stop Reaction (if applicable): Add a stop solution if required by the specific assay kit.[3]
-
Absorbance/Luminescence Measurement: Measure the absorbance (typically at 490 nm) or luminescence, depending on the assay format.[9][12]
-
Data Analysis: Subtract the background reading from all values. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Signaling Pathways in Cytotoxicity
Many cytotoxic compounds induce programmed cell death, or apoptosis.[20] Understanding the underlying mechanism of action is a crucial next step after initial cytotoxicity screening. Apoptosis is executed by a family of proteases called caspases and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[18][20] Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[16]
Apoptosis Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. abeomics.com [abeomics.com]
- 17. researchgate.net [researchgate.net]
- 18. Caspase - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Apoptosis - Wikipedia [en.wikipedia.org]
Antimicrobial Spectrum of 4-Bromo-Thiazole Derivatives: A Comparative Guide
An in-depth analysis of the antimicrobial properties of 4-bromo-thiazole derivatives reveals a class of compounds with promising, broad-spectrum activity against a range of pathogenic bacteria and fungi. While specific data on 4-Bromo-2-methoxythiazole derivatives remains limited in publicly available research, extensive studies on structurally similar analogs, particularly those with a bromine atom at the fourth position of the thiazole ring, provide significant insights into their potential as antimicrobial agents.
Thiazole-based compounds are a well-established class of heterocyclic molecules that form the core of numerous clinically approved drugs, demonstrating their therapeutic importance.[1][2] The introduction of a bromine atom to the thiazole scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes and interact with biological targets.[3] This guide synthesizes the available experimental data on 4-bromo-thiazole analogs to offer a comparative overview of their antimicrobial spectrum.
Comparative Antimicrobial Activity
Studies on various 4-bromo-thiazole derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as several fungal pathogens. The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
A notable study on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showcased their potent antimicrobial effects. For instance, specific derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to the standard antibiotic norfloxacin.[4] Another study on derivatives of 2-amino-4-(4-bromo-phenyl-thiazole) reported moderate antibacterial activity against several Gram-positive bacteria.[5]
The antifungal activity of these compounds is also noteworthy. Certain 4-(4-bromophenyl)-thiazol-2-amine derivatives displayed significant inhibitory effects against Candida albicans and Aspergillus niger, with MIC values comparable to the antifungal drug fluconazole.[4]
The table below summarizes the MIC values of representative 4-bromo-thiazole derivatives against a panel of microorganisms, compiled from various studies. It is important to note that the specific substitutions on the thiazole ring, beyond the 4-bromo group, play a crucial role in determining the overall antimicrobial potency and spectrum.
| Derivative Type | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | ||||
| Staphylococcus aureus | 16.1 (µM) | Norfloxacin | - | |
| Escherichia coli | 16.1 (µM) | Norfloxacin | - | |
| Bacillus subtilis | 28.8 (µM) | Norfloxacin | - | |
| Candida albicans | 15.3 (µM) | Fluconazole | - | |
| Aspergillus niger | 16.2 (µM) | Fluconazole | - | |
| 2-amino-4-(4-bromo phenyl thiazole) derivatives | ||||
| Gram-positive bacteria | Moderate Activity | - | - | |
| Candida albicans | Slight Activity | - | - |
Table 1: Antimicrobial Activity of 4-Bromo-Thiazole Derivatives. MIC values are presented to illustrate the potency of these compounds. Note that some values are reported in µM.
Potential Mechanisms of Action
The precise mechanism of action for this compound derivatives has not been elucidated. However, research on the broader class of thiazole antimicrobials suggests several potential targets within microbial cells. One of the prominent mechanisms is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication.[6] Molecular docking studies on some thiazole derivatives have shown favorable interactions with the binding sites of this enzyme.[7]
Another potential target is the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division.[1][6] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death.
For their antifungal activity, it is hypothesized that thiazole derivatives may interfere with ergosterol biosynthesis by inhibiting the enzyme 14α-lanosterol demethylase, a crucial component of the fungal cell membrane.[7][8]
The following diagram illustrates a generalized workflow for evaluating the antimicrobial activity of these compounds and a potential mechanism of action.
Figure 1: A conceptual diagram illustrating the experimental workflow for antimicrobial testing and a generalized potential mechanism of action for 4-bromo-thiazole derivatives.
Experimental Protocols
The determination of the antimicrobial spectrum of 4-bromo-thiazole derivatives relies on standardized and well-established laboratory methods. The following are detailed protocols for key experiments commonly cited in the literature.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The inoculum is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Agar Well Diffusion Method
This method is often used for preliminary screening of antimicrobial activity.
-
Preparation of Agar Plates: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.
-
Inoculation: A standardized microbial suspension is uniformly spread over the surface of the agar plate using a sterile swab.
-
Application of Compounds: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A fixed volume of the test compound solution at a known concentration is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.
The following diagram outlines the general workflow for the synthesis and antimicrobial screening of these compounds.
Figure 2: A flowchart depicting the typical workflow from the synthesis of 4-bromo-thiazole derivatives to the determination of their antimicrobial spectrum.
Conclusion
While direct experimental data for this compound derivatives is not extensively available, the broader class of 4-bromo-thiazole analogs demonstrates significant potential as antimicrobial agents. The compiled data from related structures indicate a promising spectrum of activity against clinically relevant bacteria and fungi. The likely mechanisms of action involve the inhibition of essential microbial enzymes, highlighting these compounds as valuable leads for further drug development. Future research should focus on synthesizing and evaluating this compound derivatives to specifically delineate their antimicrobial profile and to explore their therapeutic potential.
References
- 1. jchemrev.com [jchemrev.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 4-Bromo-2-methoxythiazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, the thiazole moiety is a privileged scaffold found in numerous biologically active compounds. The ability to introduce diverse substituents at specific positions on the thiazole ring is crucial for tuning the pharmacological and physicochemical properties of these molecules. This guide provides an objective comparison of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings, for the functionalization of 4-Bromo-2-methoxythiazole. This document offers a head-to-head comparison of these methods, supported by experimental data from analogous systems, detailed experimental protocols, and visualizations to aid in reaction planning and optimization.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids or esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener". | High toxicity of organotin reagents, requiring careful handling and disposal.[1][2] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition. | Generally stable to air and moisture.[1] |
| Byproducts | Boron-based, often water-soluble and easily removed. | Tin-based, can be challenging to remove completely from the product.[1] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and require a base. | Excellent, very broad functional group tolerance, often proceeding under neutral conditions.[2] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃). | Often proceeds under neutral or mildly basic conditions.[1] |
Performance Comparison: Experimental Data from Analogous Systems
Table 1: Coupling of Electronically Varied Aryl Bromides [1][3]
| Aryl Bromide Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 4-Bromoanisole (electron-rich) | 95 | 90 |
| 4-Bromotoluene | 91 | 92 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 80 | 89 |
| 4-Bromobenzonitrile | 75 | 88 |
| 4-Bromobenzaldehyde | 39 | 91 |
Table 2: Coupling of Sterically Hindered Aryl Bromides [1]
| Aryl Bromide Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 1-Bromo-2-isopropylbenzene | 60 | 86 |
| 1-Bromo-2-mesitylbenzene | Low (not reported) | 57 |
Table 3: Coupling of Heterocyclic Bromides [1]
| Heterocyclic Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 2-Bromothiophene | 66 | 94 |
| 3-Bromothiophene | 57 | 90 |
| 2-Bromofuran | 51 | 85 |
| 3-Bromofuran | 45 | 82 |
| 4-Bromopyridine | 0 | 47 |
From this data, it is evident that the Stille coupling often provides more consistent and higher yields, particularly with electronically challenging or sterically hindered substrates.[1][3] The Suzuki coupling, while generally effective, can be more sensitive to these factors.[3]
Catalytic Cycles and Reaction Mechanisms
The catalytic cycles for both Suzuki and Stille couplings share three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.
References
Comparative yield analysis of different synthetic routes to 4-aryl-2-methoxythiazoles
For Researchers, Scientists, and Drug Development Professionals
The 4-aryl-2-methoxythiazole scaffold is a key structural motif in numerous biologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This guide provides an objective comparison of prevalent synthetic strategies leading to these valuable molecules, supported by experimental data to inform methodology selection.
Executive Summary
The synthesis of 4-aryl-2-methoxythiazoles is typically achieved through multi-step sequences. This guide focuses on a comparative analysis of two primary two-step synthetic routes, both commencing with the widely utilized Hantzsch thiazole synthesis to generate a key intermediate, followed by conversion to the final 2-methoxy product. The primary divergence in these routes lies in the nature of the 2-substituent on the thiazole intermediate, which dictates the subsequent transformation strategy.
Route 1 proceeds via a 2-amino-4-arylthiazole intermediate, which is then converted to a 2-halo derivative through a Sandmeyer-type reaction, followed by nucleophilic substitution with a methoxide source.
Route 2 explores a more direct approach, starting with a modified Hantzsch synthesis to directly form a 2-halo-4-arylthiazole, which is then subjected to nucleophilic substitution with methoxide.
The overall efficiency of these routes is a product of the yields of the individual steps. This analysis presents a quantitative comparison to aid researchers in selecting the most suitable pathway based on yield, reagent availability, and operational simplicity.
Data Presentation: A Comparative Yield Analysis
The following table summarizes the typical yields reported for each key transformation in the synthetic routes to 4-aryl-2-methoxythiazoles.
| Synthetic Step | Route 1: Via 2-Aminothiazole Intermediate | Route 2: Via 2-Halothiazole Intermediate |
| Step 1: Hantzsch Thiazole Synthesis | 2-Amino-4-arylthiazole (Yield: 79-90%[1]) | 2-Chloro-4-arylthiazole (Yield: Not explicitly found, but inferred from high-yielding chloroacetophenone synthesis[2] and Hantzsch reaction) |
| Step 2: Halogenation (Sandmeyer-type Reaction) | 2-Halo-4-arylthiazole (Yield: ~46-79%[3]) | - |
| Step 3: Methoxylation (Nucleophilic Substitution) | 4-Aryl-2-methoxythiazole (Yield: ~90%[4]) | 4-Aryl-2-methoxythiazole (Yield: ~90%[4]) |
| Estimated Overall Yield | ~32-64% | Dependent on Step 1 yield |
Experimental Protocols
Route 1: Synthesis via 2-Amino-4-arylthiazole Intermediate
Step 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a classical approach to the Hantzsch thiazole synthesis.[5]
-
Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate solution.
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.
-
After cooling to room temperature, pour the reaction mixture into 20 mL of 5% sodium carbonate solution.
-
Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and air dry to yield 2-amino-4-phenylthiazole.
-
A one-pot, multi-component variation of the Hantzsch synthesis can also be employed, often leading to higher yields (79-90%).[1]
Step 2: Sandmeyer-type Reaction to 2-Chloro-4-phenylthiazole
The Sandmeyer reaction allows for the conversion of the 2-amino group to a halogen.[6][7]
-
Materials: 2-Amino-4-phenylthiazole, Sodium nitrite, Hydrochloric acid, Copper(I) chloride.
-
Procedure:
-
Dissolve 2-amino-4-phenylthiazole in a mixture of concentrated hydrochloric acid and water and cool to 0-5°C.
-
Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat gently until the evolution of nitrogen ceases.
-
Cool the mixture and extract the 2-chloro-4-phenylthiazole with a suitable organic solvent. Purify by distillation or chromatography.
-
Step 3: Nucleophilic Substitution to 4-Phenyl-2-methoxythiazole
The final step involves the displacement of the chloro group with a methoxy group.[4]
-
Materials: 2-Chloro-4-phenylthiazole, Sodium methoxide, Methanol.
-
Procedure:
-
Dissolve 2-chloro-4-phenylthiazole in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (equimolar amount) dropwise to the thiazole solution at room temperature.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product.
-
Purify by column chromatography to yield 4-phenyl-2-methoxythiazole. Using an equimolar amount of sodium methoxide can lead to yields of around 90%.[4]
-
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to 4-aryl-2-methoxythiazoles.
Discussion and Conclusion
The choice between the outlined synthetic routes for 4-aryl-2-methoxythiazoles depends on several factors.
Route 1 is a well-established and versatile pathway. The initial Hantzsch synthesis of 2-amino-4-arylthiazoles is generally high-yielding and benefits from numerous optimized protocols, including one-pot and microwave-assisted methods that can further enhance efficiency.[1][8] The subsequent Sandmeyer reaction, however, can be a yield-limiting step with reported efficiencies varying based on the specific substrate and reaction conditions.[3] The final nucleophilic substitution with sodium methoxide is typically efficient, with yields reported around 90%.[4] The primary drawback of this route is the multi-step nature and the potentially moderate yield of the Sandmeyer reaction, which impacts the overall yield.
Route 2 presents a more convergent approach by aiming to directly synthesize the 2-halo-4-arylthiazole intermediate. While a direct, high-yielding, one-pot synthesis of 2-chloro-4-arylthiazoles from readily available starting materials was not explicitly detailed in the surveyed literature, the high yields achievable in the synthesis of α-chloroacetophenones suggest that this could be a viable and potentially more efficient route if the subsequent cyclization proceeds in good yield.[2] This would bypass the need for the Sandmeyer reaction, thereby improving the overall atom economy and potentially the final yield.
Recommendation: For laboratories equipped for multi-step synthesis and when a variety of 2-substituted thiazoles are being explored, Route 1 offers a flexible and well-documented approach. For process optimization and large-scale synthesis where overall yield and step-economy are critical, further investigation into a direct, high-yielding synthesis of 2-chloro-4-arylthiazoles as outlined in the conceptual Route 2 is highly recommended. The development of a robust one-pot procedure for this transformation would represent a significant improvement in the synthesis of 4-aryl-2-methoxythiazoles.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. sciepub.com [sciepub.com]
- 5. benchchem.com [benchchem.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Bromo-2-methoxythiazole: A Comparative Guide to Synthetic Utility
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. 4-Bromo-2-methoxythiazole has emerged as a versatile reagent, offering a strategic entry point for the introduction of a substituted thiazole moiety, a common scaffold in bioactive compounds. This guide provides a comparative analysis of this compound against other relevant brominated heterocyclic building blocks in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.
Performance in Key Cross-Coupling Reactions
The utility of a synthetic building block is often defined by its performance in a range of robust and versatile chemical transformations. The following tables summarize available quantitative data for the performance of this compound and its alternatives in Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. Therefore, the data presented is collated from various sources, and reaction conditions are provided to offer a contextual understanding of performance.
Table 1: Suzuki-Miyaura Coupling Performance
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Data not available |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | - | 81[1] |
| 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ | H₂O/EtOH | 70 | - | >95[2][3] |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Moderate to good[4] |
| 4-Bromo-1H-indazole | Phenylboronic acid | XPhosPdG2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 80[5] |
Note: The lack of specific yield data for this compound in Suzuki-Miyaura coupling with phenylboronic acid highlights a gap in the current literature. The provided examples for other bromo-heterocycles illustrate the general efficiency of this reaction.
Table 2: Stille Coupling Performance
| Aryl Halide | Coupling Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | Data not available |
| Aryl Bromides | Alkyl-tin reagents | - | - | - | - | 53-87[6] |
| Aryl Halides | Allyl-tin reagents | - | - | Lower Temp | - | 4-100[6][7] |
| 2'-substituted 4-bromo-2,4'-bithiazoles | - | - | - | - | - | 58-62[8] |
Table 3: Buchwald-Hartwig Amination Performance
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | Data not available |
| 4-Bromobenzonitrile | Morpholine | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 100 | 18 | 95[9] |
| Bromobenzene | Various amines | Various | Various | Various | - | - | Good to excellent[10] |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98[11] |
| Five-membered heteroaryl halides | Secondary amines | GPhos-supported catalyst | NaOTMS | THF | 50-90 | 3 | Good to excellent[12] |
Note: While specific data for this compound is unavailable, the Buchwald-Hartwig amination is generally a high-yielding reaction for a wide range of aryl bromides and amines.
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and reaction scales.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the solvent followed by the palladium catalyst.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stille Coupling Protocol
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an organostannane reagent.[6][13][14]
Materials:
-
Aryl bromide (e.g., this compound) (1.0 eq)
-
Organostannane reagent (e.g., Tributyl(phenyl)stannane) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the aryl bromide and organostannane reagent in the solvent.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture can be worked up by partitioning between an organic solvent and water.
-
The toxic organotin byproducts can often be removed by treatment with a fluoride source (e.g., KF solution) or by specific chromatographic techniques.[13]
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the palladium-catalyzed C-N bond formation between an aryl bromide and an amine.[15][16][17]
Materials:
-
Aryl bromide (e.g., this compound) (1.0 eq)
-
Amine (1.1-1.2 eq)
-
Palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.5 eq)
-
Anhydrous and degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the palladium source, ligand, and base to a dry reaction vessel.
-
Add the aryl bromide and the amine.
-
Add the anhydrous and degassed solvent.
-
Seal the reaction vessel and heat with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these critical synthetic transformations, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromo-2-methoxythiazole: A Step-by-Step Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 4-Bromo-2-methoxythiazole are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of this halogenated heterocyclic compound, emphasizing operational integrity and adherence to best practices.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). Based on data from similar brominated thiazole compounds, a summary of potential hazards is provided below.
Hazard Profile Summary
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2][3][4][5] | GHS07 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2][3][5][6][7] | GHS07 |
| Serious Eye Damage/Irritation (Category 1/2A) | Causes serious eye damage or irritation.[1][2][3][5][6][7][8] | GHS05, GHS07 |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1][3][5][6][7] | GHS07 |
Essential Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
-
Eye Protection : Wear tight-sealing safety goggles or a face shield.[2]
-
Hand Protection : Chemical-resistant nitrile gloves are required. Always inspect gloves before use and dispose of them properly after handling.[9][10]
-
Body Protection : A laboratory coat must be worn to protect skin and clothing.[9]
-
Respiratory Protection : All handling and disposal procedures should be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[10][11]
-
Footwear : Closed-toe shoes are essential to protect against spills.[9]
Step-by-Step Disposal Procedure
The proper disposal of this compound, as a halogenated organic compound, requires careful segregation and handling to comply with institutional and regulatory standards.[9][11][12]
Step 1: Waste Segregation
Halogenated organic compounds must be collected separately from non-halogenated waste streams.[9][12][13] Mixing these waste types can lead to hazardous reactions and significantly increase disposal costs.[11]
-
Action : Designate a specific, compatible waste container solely for "Halogenated Organic Waste." This container should be clearly labeled.[12][13] Suitable containers are typically polyethylene or glass bottles with secure screw caps.[10][11]
Step 2: Waste Collection
Collect all waste containing this compound, including residues, contaminated solvents, and absorbent materials from spill cleanups, in the designated halogenated waste container.
-
Location : All waste transfer and collection activities must be performed inside a functioning chemical fume hood.[11]
-
Labeling : The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[11][13] The label should include the full chemical name of all constituents and their approximate percentages.[11][12]
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[11][13] Store the container in a designated satellite accumulation area within the laboratory, which should include secondary containment to prevent the spread of potential spills.[11]
Step 3: Handling Spills and Contaminated Materials
In the event of a spill, contain the material using an inert absorbent, such as vermiculite or sand.
-
Cleanup : Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal as hazardous waste.[2][11][14]
-
Decontamination : Clean the spill area thoroughly.
-
Empty Containers : The first rinse of an empty this compound container must be collected as hazardous waste.[15] Subsequent rinses of containers holding highly toxic materials may also need to be collected.[15]
Step 4: Final Disposal Logistics
Once the halogenated waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do Not : Never dispose of this compound down the drain or allow it to evaporate in the fume hood as a means of disposal.[9][10]
-
Regulatory Compliance : It is the responsibility of the waste generator to ensure that all disposal activities comply with federal, state, and local regulations.[8]
Disposal Workflow for this compound
The following diagram illustrates the logical flow for the proper disposal of this compound, from initial handling to final removal.
Caption: Disposal workflow for this compound.
References
- 1. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.fr [fishersci.fr]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for 4-Bromo-2-methoxythiazole
This guide provides critical safety, handling, and disposal information for 4-Bromo-2-methoxythiazole, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3][5]
-
Skin Corrosion/Irritation: Causes skin irritation.[1][4][6][7][8]
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][4][6][7][8]
-
Respiratory Irritation: May cause respiratory irritation.[4][6][7][9]
Due to these potential hazards, a stringent personal protective equipment (PPE) protocol is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to protect against potential splashes, inhalation, and skin contact.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield must be worn over goggles, especially when handling larger quantities or if there is a risk of splashing.[10] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with standard nitrile gloves is recommended. For direct handling or risk of splash, heavy-duty, chemically resistant outer gloves (e.g., butyl rubber, neoprene) should be worn over inner nitrile gloves.[10][11][12] Gloves must be changed immediately upon contamination.[11] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[10][13] |
| Respiratory | Chemical Fume Hood | All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If there is a risk of exposure exceeding occupational limits, a NIOSH-approved respirator with an appropriate cartridge should be used.[1] |
| Feet | Closed-toe Shoes | Footwear that fully covers the feet is mandatory. Pant legs should be worn outside of footwear to prevent chemicals from running into shoes.[13] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound.
1. Preparation:
- Ensure a chemical fume hood is certified and functioning correctly.
- Designate a specific area within the fume hood for handling to contain potential contamination.
- Assemble all necessary equipment and reagents within the fume hood before introducing the compound.
- Locate and verify the functionality of the nearest emergency shower and eyewash station.[1][5]
2. Donning PPE:
- Put on all required PPE as detailed in the table above before entering the designated handling area.
3. Handling the Compound:
- Conduct all manipulations, including weighing and transferring, of this compound within the fume hood.
- If creating a solution, add the compound slowly to the solvent to prevent splashing.
- Keep all containers with this compound tightly sealed when not in use.[1][5][8]
4. Post-Handling:
- Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
- Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last, and hands should be washed thoroughly with soap and water.[9][12]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][11]
-
Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][5][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
- This compound is a halogenated organic compound and must be disposed of as hazardous waste.[14]
- Collect all waste containing this compound, including unused product and contaminated consumables (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container for "Halogenated Organic Waste."[10][14]
2. Container Labeling:
- The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[14]
3. Decontamination of Labware:
- Disposable Items: Place contaminated disposable items in a dedicated, sealed waste bag within the fume hood for collection by environmental health and safety (EHS).[10]
- Reusable Glassware: Rinse glassware three times with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.[14]
4. EHS Pickup:
- Store the sealed and labeled waste container in a designated, secure area.
- Arrange for pickup by your institution's environmental health and safety (EHS) department for proper disposal, likely through controlled incineration.[14]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Bromothiazole - Safety Data Sheet [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 4-Bromothiazole | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
